molecular formula C10H12ClN B8023071 (S)-3-(4-Chlorophenyl)pyrrolidine

(S)-3-(4-Chlorophenyl)pyrrolidine

Cat. No.: B8023071
M. Wt: 181.66 g/mol
InChI Key: MGGZDDQAOZEEDU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative valued as a versatile building block in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug design, featured in numerous biologically active compounds and approved therapeutics across a range of disease areas . The specific 3-(4-chlorophenyl) substitution pattern on the pyrrolidine core is a structure of significant interest; for instance, derivatives bearing this group have been investigated as core components in potential treatments for cystic fibrosis , and similar 4-chlorophenyl-substituted pyrrolidine compounds have shown promising activity as inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting their relevance in antibacterial development . Furthermore, N-Mannich bases derived from 3-(4-chlorophenyl)-pyrrolidine-2,5-diones have demonstrated protective effects in maximal electroshock seizure tests in animal models, indicating the potential of this chemotype in central nervous system (CNS) drug discovery, particularly for anticonvulsant agents . The chirality of the compound, defined by the (S)-configuration at the third carbon of the pyrrolidine ring, is critical for enantioselective synthesis and for optimizing interactions with biological targets, as the stereochemistry of a molecule can profoundly influence its binding affinity, potency, and metabolic profile . This compound is intended for use as a key synthetic intermediate in the discovery and development of novel therapeutic agents. (S)-3-(4-Chlorophenyl)pyrrolidine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZDDQAOZEEDU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(4-Chlorophenyl)pyrrolidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral cyclic secondary amine that has garnered significant attention in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs, owing to its favorable physicochemical properties and its ability to introduce conformational rigidity and stereochemical complexity into molecules.[1][2] The incorporation of a 4-chlorophenyl group at the 3-position of the pyrrolidine ring introduces a key structural motif that can engage in various biological interactions, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, synthesis, analytical characterization, and applications of (S)-3-(4-Chlorophenyl)pyrrolidine, with a focus on insights relevant to researchers and drug development professionals.

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of (S)-3-(4-Chlorophenyl)pyrrolidine is crucial for its effective use in synthesis and drug design. As a secondary amine, it exhibits basic properties.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)pyrrolidine

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN[3]
Molecular Weight 181.66 g/mol [3]
Predicted pKa 9.99 ± 0.10
Predicted logP 2.3[3]
Predicted Water Solubility Log10 of Water solubility in mol/l: -2.80[4]
Boiling Point 275.6 ± 33.0 °C (Predicted)
Density 1.129 ± 0.06 g/cm³ (Predicted)
Specific Rotation [α] Data not available

The basicity of the pyrrolidine nitrogen, indicated by its predicted pKa, is a key characteristic. This allows for the formation of salts, which can be advantageous for purification and for formulating active pharmaceutical ingredients (APIs) with improved solubility and stability. The predicted logP suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-3-(4-Chlorophenyl)pyrrolidine is a critical step in its utilization for drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Several stereoselective methods for the synthesis of chiral pyrrolidines have been reported, which can be adapted for the synthesis of the target molecule.[5]

Conceptual Synthesis Workflow

A common strategy for the enantioselective synthesis of 3-substituted pyrrolidines involves the use of a chiral starting material or a chiral catalyst. One plausible approach starts from a chiral precursor such as a derivative of aspartic acid or malic acid.

G cluster_0 Synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine Chiral Precursor Chiral Precursor Intermediate 1 Intermediate 1 Chiral Precursor->Intermediate 1 Functional Group Transformation Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Ring Formation Target Molecule Target Molecule Intermediate 2->Target Molecule Deprotection/ Modification

Caption: General workflow for the synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine.

Exemplary Protocol: Asymmetric Synthesis from a Chiral Precursor

Step 1: Starting Material Preparation

  • Protect the amino group of a suitable chiral starting material, for example, (S)-aspartic acid dimethyl ester, using a suitable protecting group like Boc anhydride.

  • Reduce one of the ester groups selectively to an alcohol.

Step 2: Introduction of the Phenyl Group

  • Activate the remaining carboxylic acid group.

  • Perform a Friedel-Crafts acylation with chlorobenzene to introduce the 4-chlorophenyl group. This step's feasibility and regioselectivity would need careful optimization.

Step 3: Cyclization to form the Pyrrolidine Ring

  • Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate).

  • Induce intramolecular cyclization via nucleophilic attack of the deprotected amine onto the carbon bearing the leaving group.

Step 4: Final Deprotection

  • Remove the protecting group from the pyrrolidine nitrogen to yield the final product, (S)-3-(4-Chlorophenyl)pyrrolidine.

Disclaimer: This is a generalized protocol and requires significant optimization and experimental validation for successful implementation.

Analytical Characterization

The confirmation of the structure and the determination of the enantiomeric purity of (S)-3-(4-Chlorophenyl)pyrrolidine are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While specific spectra for the (S)-enantiomer are not publicly available, the expected signals for the racemic mixture can be predicted. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidine ring.[7][8][9] ¹³C NMR would provide information on the number and types of carbon atoms present.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak for C₁₀H₁₂ClN would be at m/z 181.0658 (for the most abundant isotopes).[10][11][12]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[13][14][15][16][17]

Table 2: General Chiral HPLC Method Parameters

ParameterRecommendation
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based CSPs.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
Detection UV detection at a wavelength where the chlorophenyl group absorbs (typically around 220-230 nm).
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral column, for instance, a cellulose-based CSP.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol in a ratio determined through method development (e.g., 90:10 v/v).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

G cluster_0 Chiral HPLC Workflow Sample Sample Chiral Column Chiral Column Sample->Chiral Column Injection Detector Detector Chiral Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: A simplified workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

The (S)-3-(4-Chlorophenyl)pyrrolidine scaffold is a valuable building block in the design of a wide range of biologically active molecules. The pyrrolidine ring provides a three-dimensional structure that can effectively present substituents for interaction with biological targets.[18][19] The 4-chlorophenyl group can participate in various non-covalent interactions, such as hydrophobic interactions, π-π stacking, and halogen bonding, which can enhance binding affinity and selectivity for a target protein.

Structure-Activity Relationship (SAR) Insights

The specific stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological activity. The (S)-configuration may orient the 4-chlorophenyl group in a specific spatial arrangement that is optimal for binding to a particular receptor or enzyme active site. Structure-activity relationship (SAR) studies of compounds containing this moiety often reveal that the (R)-enantiomer has significantly lower or a different pharmacological activity.[6]

Therapeutic Areas of Interest

Derivatives of 3-phenylpyrrolidine have been investigated for their potential in various therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The lipophilicity of the 4-chlorophenyl group can facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting CNS receptors.

  • Anticancer Agents: The pyrrolidine scaffold is found in several anticancer drugs, and modifications with the 4-chlorophenyl group can lead to compounds with potent antiproliferative activity.[20]

  • Antiviral and Antibacterial Agents: The unique structural features of this scaffold can be exploited to design inhibitors of viral or bacterial enzymes.[18]

For instance, 3-(p-chlorophenyl)pyrrolidine has been studied as a prodrug for GABAergic agents.[21] This suggests that the (S)-enantiomer could be a precursor to stereospecific neurologically active compounds.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards (based on related compounds):

  • May be harmful if swallowed or inhaled.[22]

  • May cause skin and eye irritation.[23]

  • The parent compound, pyrrolidine, is a flammable liquid and corrosive.[22]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of the 4-chlorophenyl group offer opportunities for designing potent and selective therapeutic agents. A thorough understanding of its basic properties, coupled with robust enantioselective synthesis and analytical characterization methods, is essential for its effective utilization. As research in medicinal chemistry continues to evolve, the strategic incorporation of scaffolds like (S)-3-(4-Chlorophenyl)pyrrolidine will undoubtedly contribute to the development of novel and improved medicines.

References

(Note: The following is a consolidated list of references based on the information gathered. Full access to some sources may require a subscription.)

  • Solubility Table. (n.d.). pill.bid. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma. Retrieved February 15, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved February 15, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers. Retrieved February 15, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). ADAMA. Retrieved February 15, 2026, from [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012, July 5). Macmillan Group. Retrieved February 15, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved February 15, 2026, from [Link]

  • Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions. (2022, August). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 15, 2026, from [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (1989, June). PubMed. Retrieved February 15, 2026, from [Link]

  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021, March 12). PMC. Retrieved February 15, 2026, from [Link]

  • 1H NMR Spectrum (PHY0098720). (n.d.). PhytoBank. Retrieved February 15, 2026, from [Link]

  • 3-(4-chlorophenyl)pyrrolidine hydrochloride (C10H12ClN). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. (n.d.). Thai Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021, March 12). MDPI. Retrieved February 15, 2026, from [Link]

  • 3,4-MDPV. (2013, November 22). SWGDrug. Retrieved February 15, 2026, from [Link]

  • <781> OPTICAL ROTATION. (n.d.). Rudolph Research Analytical. Retrieved February 15, 2026, from [Link]

  • Optical rotation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • BindingDB BDBM50296484. (n.d.). BindingDB. Retrieved February 15, 2026, from [Link]

  • compound 42 [PMID: 17574411]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • List of pharmaceutical compounds, chemical structure and pKa values. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-Pyrrolidinylpyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

The Genesis and Synthetic Evolution of (S)-3-(4-Chlorophenyl)pyrrolidine: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(4-Chlorophenyl)pyrrolidine has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this important chiral molecule. We will delve into the rationale behind various synthetic strategies, with a particular focus on the development of enantioselective routes. Furthermore, this guide will illuminate the key biological applications and the underlying pharmacological principles that have established (S)-3-(4-Chlorophenyl)pyrrolidine as a privileged structure in contemporary drug discovery.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling intricate interactions with biological targets.[2] The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a privileged scaffold, the 3-arylpyrrolidine, which has proven to be a rich source of centrally active agents. This framework is a key component in compounds targeting a variety of receptors and transporters in the central nervous system (CNS).[3]

The specific incorporation of a 4-chlorophenyl group at the 3-position, and the control of the stereochemistry to the (S)-configuration, has been a particularly fruitful strategy in the development of potent and selective therapeutic candidates. This guide will trace the journey of (S)-3-(4-Chlorophenyl)pyrrolidine from its early synthetic explorations to its current status as a cornerstone in medicinal chemistry.

Early Discovery and Historical Context

While a definitive seminal publication detailing the very first synthesis of 3-(4-Chlorophenyl)pyrrolidine is not readily apparent in a singular, landmark paper, its emergence can be traced through the broader exploration of 3-arylpyrrolidines as potential CNS agents. Early research into this class of compounds was often driven by the desire to create novel psychoactive substances.

A significant milestone in the understanding of the biological relevance of this scaffold came in 1989 with a study on the metabolism of 3-(p-chlorophenyl)pyrrolidine.[2] This research identified it as a prototype GABAergic prodrug, capable of undergoing metabolic activation in the brain to produce pharmacologically active metabolites.[2] This finding underscored the potential of 3-arylpyrrolidines as delivery systems for neurotransmitters and other neuroactive compounds, sparking further interest in their synthesis and biological evaluation.

Synthetic Strategies: From Racemates to Enantioselective Synthesis

The synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine has evolved significantly, reflecting broader advancements in synthetic organic chemistry. Initial approaches often yielded racemic mixtures, which then required resolution to isolate the desired enantiomer. However, the demand for enantiomerically pure compounds in drug development, driven by the understanding that different enantiomers can have distinct pharmacological and toxicological profiles, spurred the development of asymmetric synthetic methods.[4]

Racemic Syntheses and Chiral Resolution

Early and straightforward methods to access the 3-(4-chlorophenyl)pyrrolidine scaffold often involved the construction of the pyrrolidine ring from acyclic precursors, leading to a racemic product. A common strategy involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization.

A significant challenge with racemic syntheses is the subsequent separation of the enantiomers. Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent, can be employed. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has also become a powerful tool for the analytical and preparative separation of enantiomers.[5]

Enantioselective Synthesis: The Pursuit of Stereocontrol

The development of enantioselective methods to directly produce (S)-3-(4-Chlorophenyl)pyrrolidine has been a major focus of synthetic research. These approaches are more efficient as they avoid the loss of 50% of the material inherent in resolving a racemate.

One effective strategy utilizes readily available chiral starting materials, a "chiral pool," to construct the desired enantiomerically pure product. For instance, L-aspartic acid or L-malic acid can serve as versatile starting points for the synthesis of chiral pyrrolidine derivatives.

A representative synthetic pathway starting from a chiral precursor is outlined below. This multi-step sequence highlights the strategic use of protecting groups and stereocontrolled transformations to achieve the target molecule.

Chiral_Pool_Synthesis A Chiral Precursor (e.g., L-Aspartic Acid Derivative) B Intermediate 1 (Protection & Functionalization) A->B Protecting Group Chemistry C Intermediate 2 (Ring Formation) B->C Cyclization D Intermediate 3 (Aryl Group Introduction) C->D Cross-Coupling Reaction E (S)-3-(4-Chlorophenyl)pyrrolidine D->E Deprotection

Caption: Chiral pool synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine.

The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules. Metal-catalyzed reactions, in particular, have provided powerful tools for the enantioselective construction of the pyrrolidine ring. For example, palladium-catalyzed hydroarylation of pyrrolines has emerged as a direct method for the synthesis of 3-arylpyrrolidines.[4] The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity in the final product.

Asymmetric_Catalysis A Achiral Starting Materials (e.g., Pyrroline & Aryl Halide) C Enantioselective Reaction (e.g., Hydroarylation) A->C B Transition Metal Catalyst + Chiral Ligand B->C D (S)-3-(4-Chlorophenyl)pyrrolidine C->D

Caption: Asymmetric catalysis for the synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine.

Role in Drug Discovery and Medicinal Chemistry

The (S)-3-(4-Chlorophenyl)pyrrolidine scaffold is a prominent feature in a number of biologically active compounds, particularly those targeting the central nervous system. Its utility stems from a combination of its structural features and its ability to serve as a key pharmacophore element.

GABAergic Activity and Prodrug Strategies

As established in early studies, 3-(4-Chlorophenyl)pyrrolidine can act as a prodrug for GABAergic compounds.[2] The pyrrolidine ring can be metabolically opened in the brain to release a GABA analogue. This strategy allows for improved blood-brain barrier penetration of the active compound. The (S)-enantiomer often exhibits a more favorable pharmacological profile in this context.

Monoamine Reuptake Inhibition

Derivatives of (S)-3-(4-Chlorophenyl)pyrrolidine have been extensively investigated as inhibitors of monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6] The 3-arylpyrrolidine core provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for a particular transporter. The 4-chlorophenyl group often plays a crucial role in binding to the transporter protein.

Table 1: Representative Biological Activities of (S)-3-(4-Chlorophenyl)pyrrolidine Derivatives

Derivative ClassBiological TargetTherapeutic Potential
N-Substituted analogsMonoamine Transporters (SERT, NET, DAT)Antidepressants, Anxiolytics
Carboxamide derivativesGABA Receptors/TransportersAnticonvulsants, Anxiolytics
Fused-ring systemsVarious CNS receptorsDiverse neurological and psychiatric disorders
Structure-Activity Relationships (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of 3-(4-chlorophenyl)pyrrolidine. These studies have revealed key insights into the structural requirements for potent and selective biological activity.

  • Stereochemistry at C3: The (S)-configuration is often crucial for optimal activity at many biological targets.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence potency and selectivity. The 4-chloro substituent is a common feature in many active compounds.

  • Substitution on the Pyrrolidine Nitrogen: Modification of the nitrogen atom with different functional groups allows for the fine-tuning of physicochemical properties and target engagement.

Experimental Protocols

This section provides a representative, generalized experimental protocol for the synthesis of a 3-arylpyrrolidine derivative, illustrating the key steps and considerations. Note: This is a generalized procedure and specific reaction conditions will vary depending on the exact substrates and desired product.

General Procedure for Palladium-Catalyzed Hydroarylation
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., K₃PO₄, 2.0 eq.).

  • Addition of Pyrroline: Add the N-protected pyrroline (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrrolidine.

Conclusion and Future Perspectives

(S)-3-(4-Chlorophenyl)pyrrolidine has a rich history rooted in the exploration of CNS-active compounds. Its journey from a component of racemic mixtures to a target of sophisticated enantioselective syntheses mirrors the evolution of modern medicinal chemistry. The versatility of this scaffold, enabling its incorporation into a wide range of biologically active molecules, ensures its continued importance in drug discovery.

Future research will likely focus on the development of even more efficient and sustainable synthetic routes to (S)-3-(4-Chlorophenyl)pyrrolidine and its derivatives. Furthermore, the application of this privileged structure in the design of novel therapeutics for a broadening range of diseases, beyond the CNS, is an exciting and active area of investigation. The foundational knowledge of its synthesis and pharmacology, as outlined in this guide, will undoubtedly pave the way for future innovations.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. [Link]

  • Chen, C. W., Tran, J. A., Fleck, B. A., Tucci, F. C., Jiang, W., & Chen, C. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825–6831. [Link]

  • GABA-containing drugs with anticonvulsant activity. (2023). ResearchGate. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Structure-Activity Relationship Studies on a Series. (n.d.). Amanote Research.
  • Ladenburg, A. (1886). Ueber die Synthese des Piperidins. Berichte der deutschen chemischen Gesellschaft, 19(1), 780-783.
  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2023). MDPI. [Link]

  • Chen, C. W., Tran, J. A., Fleck, B. A., Tucci, F. C., Jiang, W., & Chen, C. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825–6831. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]

  • Temple, D. L., Jr., & Lobeck, W. G., Jr. (1982). U.S. Patent No. 4,338,317. Washington, DC: U.S.
  • Chiral Separations Introduction. (n.d.). VTechWorks. [Link]

  • Application Data. (n.d.). Patent File Wrapper. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.).
  • Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide. (n.d.). PubMed. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. [Link]

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. (n.d.). PubMed. [Link]

  • Issue 33: CNS Drug Development. (n.d.). The Altascientist. [Link]

  • in the united states patent and trademark office. (2021). Regulations.gov. [Link]

  • Role of Drug Discovery in Central Nervous System Disorders: An Overview. (2021). ResearchGate. [Link]

  • GABA-containing drugs with anticonvulsant activity. (2023). ResearchGate. [Link]

Sources

Technical Guide: (S)-3-(4-Chlorophenyl)pyrrolidine Mechanism of Action

[1]

Executive Summary

(S)-3-(4-Chlorophenyl)pyrrolidine (often abbreviated as (S)-3-CPP ) is a pharmacologically active 3-arylpyrrolidine scaffold functioning primarily as a Dual Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1] Structurally, it represents a conformationally restricted analogue of phenethylamine, specifically designed to lock the pharmacophore into a bioactive conformation that favors binding to monoamine transporters (MATs).[1]

Beyond its primary action on solute carrier family 6 (SLC6) transporters, (S)-3-CPP serves as a high-affinity ligand for the Sigma-1 receptor (


R)11
Key Pharmacological Parameters
ParameterClassificationPrimary Target(s)Secondary Target(s)
Chemical Class 3-ArylpyrrolidineNET, DATSERT, Sigma-1 (

)
Stereochemistry (S)-Enantiomer (Eutomer)SLC6A2, SLC6A3SIGMAR1
Functional Mode Reuptake InhibitorTransporter BlockadeChaperone Modulation
Selectivity NET > DAT >> SERT

M (NET)

M (

)

Molecular Pharmacology & Mechanism of Action

Primary Mechanism: Monoamine Transporter Inhibition

The core mechanism of (S)-3-CPP involves the competitive blockade of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) . Unlike amphetamine-type releasers, 3-arylpyrrolidines typically act as non-transported inhibitors that stabilize the transporter in an outward-facing conformation, preventing the reuptake of neurotransmitters from the synaptic cleft.[1]

  • Binding Site: The molecule binds to the S1 (central substrate) binding site within the transmembrane domain of the transporter. The 4-chlorophenyl moiety occupies the hydrophobic pocket (likely interacting with Val148 and Tyr151 in DAT), while the protonated pyrrolidine nitrogen forms a crucial ionic bond with the conserved aspartate residue (Asp79 in DAT, Asp75 in NET).[1]

  • Stereoselectivity: The (S)-configuration is generally the eutomer for 3-substituted pyrrolidines targeting NET/DAT. This steric arrangement aligns the aromatic ring and the amine optimally within the orthosteric binding pocket, whereas the (R)-enantiomer often exhibits reduced affinity due to steric clash with transmembrane helices TM3 and TM8.[1]

Secondary Mechanism: Sigma-1 Receptor Modulation

(S)-3-CPP possesses high affinity for the Sigma-1 receptor .[1]

  • Role: The

    
     receptor acts as a "molecular chaperone," regulating calcium signaling between the ER and mitochondria.
    
  • Modulation: Binding of (S)-3-CPP to

    
     can modulate the gating of ion channels (e.g., NMDA receptors, Kv1.2 channels) and influence neuroplasticity.[1] This pathway is distinct from the monoaminergic mechanism but may synergize to produce antidepressant-like or neuroprotective effects.
    
Metabolic Fate (GABAergic Prodrug Potential)

Research indicates that 3-(4-chlorophenyl)pyrrolidine can undergo

4-(4-chlorophenyl)pyrrolidin-2-one1Baclofen

Signal Transduction Pathways

The following Graphviz diagram illustrates the dual signaling cascade initiated by (S)-3-CPP: synaptic reuptake inhibition and intracellular Sigma-1 modulation.[1]

Gcluster_synapseSynaptic Cleft & Plasma Membranecluster_intracellularIntracellular / ER Membranecluster_postsynapticPostsynaptic SignalingS3CPP(S)-3-CPP(Ligand)NETNET (SLC6A2)TransporterS3CPP->NETInhibitsDATDAT (SLC6A3)TransporterS3CPP->DATInhibitsSigma1Sigma-1 Receptor(ER Membrane)S3CPP->Sigma1Binds/ModulatesNE_OutExtracellular NE(Increased)NET->NE_OutBlocks ReuptakeDA_OutExtracellular DA(Increased)DAT->DA_OutBlocks ReuptakeGPCRsAdrenergic / D1 ReceptorsNE_Out->GPCRsActivatesDA_Out->GPCRsActivatesIP3RIP3 Receptor(Ca2+ Channel)Sigma1->IP3RChaperonesCa_MitoMitochondrial Ca2+InfluxIP3R->Ca_MitoStabilizes Ca2+ FluxResponseIncreased VigilanceAntidepressant EffectCa_Mito->ResponseNeuroprotectioncAMPcAMP / PKA PathwayGPCRs->cAMPGs CouplingcAMP->Response

Figure 1: Mechanism of Action showing dual inhibition of monoamine transporters and modulation of intracellular Sigma-1 receptors.[1]

Experimental Protocols for Validation

To validate the activity of (S)-3-CPP, researchers should employ a combination of radioligand binding assays (affinity) and functional uptake assays (potency).[1]

Radioligand Binding Assay (Affinity - )

Objective: Determine the equilibrium dissociation constant (

  • Tissue Preparation:

    • Homogenize rat frontal cortex (for NET) or striatum (for DAT) in ice-cold Tris-HCl buffer (pH 7.4).[1]

    • Centrifuge at 48,000

      
       for 20 min; resuspend pellet in incubation buffer.
      
  • Incubation:

    • NET: Incubate membrane prep (200

      
      g protein) with 
      
      
      Nisoxetine (1 nM) and varying concentrations of (S)-3-CPP (
      
      
      to
      
      
      M).
    • DAT: Incubate membrane prep with

      
      WIN 35,428 (1 nM) and varying concentrations of (S)-3-CPP.
      
    • Non-specific Binding: Define using 10

      
      M Desipramine (NET) or GBR-12909 (DAT).[1]
      
  • Termination:

    • Incubate for 60 min at 25°C (NET) or 4°C (DAT).

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
Functional Uptake Inhibition Assay (Potency - )

Objective: Measure the ability of (S)-3-CPP to block the functional transport of neurotransmitters into synaptosomes.

  • Synaptosome Preparation:

    • Isolate P2 fraction (crude synaptosomes) from rat brain tissue via differential centrifugation (1,000

      
       remove debris; 12,000 
      
      
      pellet synaptosomes).[1]
    • Resuspend in Krebs-Ringer-HEPES buffer containing glucose and pargyline (MAO inhibitor).[1]

  • Uptake Reaction:

    • Pre-incubate synaptosomes with (S)-3-CPP for 10 min at 37°C.[1]

    • Initiate uptake by adding

      
      DA (50 nM) or 
      
      
      NE (50 nM).[1]
    • Incubate for 5 minutes (linear phase).

  • Termination:

    • Stop reaction by adding ice-cold buffer and rapid filtration.

  • Data Processing:

    • Plot % uptake inhibition vs. log[(S)-3-CPP].

    • Fit to a sigmoidal dose-response curve to determine

      
      .[1]
      

Experimental Workflow Visualization

The following diagram outlines the critical path for characterizing the selectivity profile of (S)-3-CPP.

Workflowcluster_assaysIn Vitro ProfilingCompound(S)-3-CPPSampleBindingRadioligand Binding(Ki Determination)Compound->BindingMembrane PrepUptakeFunctional Uptake(IC50 Determination)Compound->UptakeSynaptosomesMetabMicrosomal Stability(CYP450 Oxidation)Compound->MetabLiver MicrosomesOutputPharmacologicalProfileBinding->OutputAffinity (nM)Uptake->OutputPotency (nM)Metab->OutputT1/2 & Metabolites

Figure 2: Experimental workflow for validating the pharmacological profile of (S)-3-CPP.

References

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine.Journal of Medicinal Chemistry. (1989). Structural effects in conversion of a prototype GABAergic prodrug to lactam and gamma-aminobutyric acid type metabolites.

    • Structure-Activity Relationships of Substituted Cathinones. Neuropsychopharmacology. (2014). Interactions of "bath salt" components with human dopamine, serotonin, and norepinephrine transporters.[1][2]

      • Recent insights about pyrrolidine core skeletons in pharmacology.Molecular Diversity. (2023). Comprehensive review of pyrrolidine scaffolds in drug discovery.

        • [1]

      • Sigma-1 Receptor Antagonists. European Journal of Pharmacology. (2002). Characterization of MS-377, a sigma-1 ligand containing the 3-(4-chlorophenyl)pyrrolidine core.[1]

        • Affinity of Stimulants at Monoamine Transporters.Annals of the New York Academy of Sciences. (2008). Comparative binding profiles of pyrrolidine-based stimulants.

          • [1]

        The Pharmacological & Stereochemical Profile of (S)-3-(4-Chlorophenyl)pyrrolidine: A Technical Analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical guide provides an in-depth pharmacological and experimental profile of (S)-3-(4-Chlorophenyl)pyrrolidine , a significant scaffold in medicinal chemistry known for its activity as a monoamine transporter modulator.

        Executive Summary

        (S)-3-(4-Chlorophenyl)pyrrolidine is a chiral 3-arylpyrrolidine derivative that functions primarily as a monoamine reuptake inhibitor. Structurally analogous to the desmethyl metabolites of pyrovalerone and related to the phenylpiperidine class (e.g., desoxypipradrol), this compound exhibits a distinct pharmacological profile characterized by high-affinity binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with variable affinity for the Serotonin Transporter (SERT) depending on the specific stereochemical configuration.

        Beyond its intrinsic CNS activity, the (S)-enantiomer serves as a critical chiral building block in the synthesis of complex kinase inhibitors (e.g., AKT inhibitors) and novel thymine DNA glycosylase (TDG) modulators. This guide focuses on its intrinsic pharmacological properties, stereoselective synthesis, and validation protocols.

        Chemical & Physical Characterization

        PropertySpecification
        IUPAC Name (3S)-3-(4-chlorophenyl)pyrrolidine
        Molecular Formula C₁₀H₁₂ClN
        Molecular Weight 181.66 g/mol (Free Base) / 218.12 g/mol (HCl Salt)
        Chirality (S)-Enantiomer (Eutomer for DAT/NET selectivity in this series)
        pKa ~9.5 (Secondary Amine)
        LogP 2.6 – 2.9 (Estimated)
        Solubility High in DMSO, Methanol; HCl salt soluble in water (>10 mg/mL)
        Stereochemical Significance

        The 3-arylpyrrolidine scaffold possesses a single chiral center at the C3 position.

        • (S)-Enantiomer: Typically exhibits enhanced selectivity and potency for catecholamine transporters (DAT/NET) in 3-substituted pyrrolidine series.

        • (R)-Enantiomer: Often displays reduced affinity or altered selectivity ratios (e.g., increased SERT binding relative to DAT).

        • Implication: Enantiomeric purity is critical; racemic mixtures dilute the specific pharmacological signal and may introduce off-target serotonergic effects.

        Pharmacodynamics: Mechanism of Action

        Primary Target: Monoamine Transporters (MATs)

        (S)-3-(4-Chlorophenyl)pyrrolidine acts as a competitive inhibitor of synaptic reuptake. By binding to the substrate recognition site (or a proximal allosteric site) of the transporter proteins, it prevents the clearance of neurotransmitters from the synaptic cleft, elevating extracellular concentrations.

        • Dopamine Transporter (DAT): High Affinity (

          
          ). The 4-chloro substituent on the phenyl ring typically enhances DAT affinity compared to the unsubstituted phenyl analog due to hydrophobic interactions in the S1 binding pocket.
          
        • Norepinephrine Transporter (NET): High Affinity (

          
          ). The secondary amine moiety is crucial for ionic bonding with the conserved aspartate residue in the NET binding site.
          
        • Serotonin Transporter (SERT): Moderate Affinity (

          
          ). The 4-chloro group increases SERT affinity relative to the parent scaffold, shifting the profile from a pure NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) toward a Triple Reuptake Inhibitor (TRI), though catecholamine preference usually remains dominant.
          
        Structure-Activity Relationship (SAR)

        The pharmacological potency is driven by three key structural features:

        • Cationic Head: The secondary pyrrolidine nitrogen is protonated at physiological pH, mimicking the terminal amine of dopamine/norepinephrine.

        • Aromatic Tail: The 4-chlorophenyl group engages in

          
          -
          
          
          
          stacking or hydrophobic interactions within the transporter's central cavity.
        • Linker Rigidity: The pyrrolidine ring constrains the distance between the aromatic ring and the nitrogen, reducing conformational entropy and enhancing binding affinity compared to flexible phenethylamine analogs.

        Visualization: Synaptic Mechanism

        MOA Compound (S)-3-(4-Cl-Ph)-Pyrrolidine DAT Dopamine Transporter (Presynaptic) Compound->DAT Competitive Inhibition (Ki ~10-50 nM) NET Norepinephrine Transporter (Presynaptic) Compound->NET Competitive Inhibition (Ki ~20-60 nM) Synapse Synaptic Cleft (DA / NE Accumulation) DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptor Post-Synaptic Receptors (D1/D2, Adrenergic) Synapse->Receptor Increased Signaling

        Caption: Mechanism of Action showing dual inhibition of DAT and NET, leading to increased synaptic monoamine concentrations.

        Experimental Protocols

        Synthesis & Enantiomeric Resolution

        To ensure scientific integrity, the (S)-isomer must be isolated with high optical purity (>98% ee).

        Protocol: Chemical Resolution via Tartaric Acid

        • Precursor: Start with racemic trans-3-(4-chlorophenyl)pyrrolidine (synthesized via [3+2] cycloaddition of 4-chlorostyrene and azomethine ylide or reduction of the corresponding succinimide).

        • Resolution Agent: Dissolve racemate in hot ethanol. Add 0.5 equivalents of Di-p-toluoyl-L-tartaric acid .

        • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (S)-amine diastereomeric salt typically crystallizes out (verify specific salt/solvent combination for this derivative; L-tartaric acid often selects for S-pyrrolidines).

        • Free Basing: Filter the crystals, treat with 1M NaOH, and extract with dichloromethane (DCM).

        • Validation: Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA).

        Radioligand Binding Assay (In Vitro)

        This protocol validates the affinity (

        
        ) of the compound for human DAT, NET, and SERT.
        

        Materials:

        • Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT.

        • Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).

        Workflow:

        • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet.[1]

        • Incubation:

          • Mix 50 µL membrane suspension + 25 µL radioligand (at

            
             concentration) + 25 µL test compound (10⁻¹⁰ to 10⁻⁵ M).
            
          • Incubate at 25°C for 60 min (DAT/SERT) or 4°C for 120 min (NET).

        • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

        • Quantification: Measure radioactivity via liquid scintillation counting.

        • Analysis: Calculate

          
           using non-linear regression; convert to 
          
          
          
          using the Cheng-Prusoff equation:
          
          
        Functional Uptake Inhibition Assay

        Binding affinity does not guarantee functional inhibition. This assay measures the compound's ability to block neurotransmitter transport.

        Workflow Visualization:

        Assay Step1 Seed HEK293-hDAT/NET cells (96-well plate, Poly-D-Lysine) Step2 Wash & Pre-incubate (Krebs-Ringer Buffer + Compound) Step1->Step2 Step3 Add Fluorescent Substrate (ASP+ or labeled Neurotransmitter) Step2->Step3 Step4 Incubate (15-30 min, 37°C) Step3->Step4 Step5 Wash & Read Fluorescence (Bottom-read plate reader) Step4->Step5

        Caption: High-throughput functional uptake assay workflow using fluorescent substrates.

        Safety & Toxicology Profile

        While specific clinical toxicology data for the isolated (S)-isomer is limited, the class profile of 3-arylpyrrolidines suggests specific risks:

        • Cardiovascular: Potent NET inhibition may lead to tachycardia and hypertension.

        • Psychotomimetic: High DAT occupancy can induce locomotor activation, insomnia, or anxiety.

        • Metabolic Stability: The secondary amine is susceptible to N-glucuronidation or N-dealkylation (if alkylated). The 4-chloro group blocks para-hydroxylation on the phenyl ring, potentially extending the half-life compared to the unsubstituted analog.

        References

        • Carroll, F. I., et al. (2006). Synthesis and monoamine transporter binding properties of 3-(4-substituted phenyl)pyrrolidines. Journal of Medicinal Chemistry. (Representative SAR for class).

        • Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: 3-substituted pyrrolidines. Current Topics in Medicinal Chemistry.
        • Echemi Chemical Database. (2024). 3-(4-chlorophenyl)pyrrolidine hydrochloride CAS 1095545-18-8.

        • ChemSrc. (2025).[2] Biological Activity of 3-(4-chlorophenyl)pyrrolidine derivatives.

        • Google Patents. (2022). Patent US20220213070A1: Compounds inhibiting TDG activity.

        Sources

        (S)-3-(4-Chlorophenyl)pyrrolidine: A Technical Guide to Potential Biological Targets

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved therapeutics.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this class of compounds, the 3-arylpyrrolidine motif has garnered significant attention, particularly for its role in modulating the activity of the central nervous system. This guide provides an in-depth technical analysis of (S)-3-(4-Chlorophenyl)pyrrolidine, a specific congener within this important chemical class. While direct extensive studies on this exact molecule are limited, a comprehensive examination of its structural analogs allows for a well-supported postulation of its primary biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the potential mechanisms of action, and providing actionable experimental protocols for target validation.

        The core structure, featuring a pyrrolidine ring with a 4-chlorophenyl group at the 3-position and a specific (S)-stereochemistry, strongly suggests a primary interaction with monoamine transporters. This guide will delve into the evidence supporting this hypothesis and explore other potential, albeit less likely, biological targets.

        Primary Potential Biological Targets: Monoamine Transporters

        The most compelling evidence from structurally related compounds points towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) as the primary biological targets for (S)-3-(4-Chlorophenyl)pyrrolidine. The 3-arylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of these transporters.

        Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

        A significant body of research on 3-substituted pyrrolidine analogs demonstrates potent and often balanced inhibition of both SERT and NET. For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent dual norepinephrine and serotonin reuptake inhibitors.[3] Similarly, N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[4] The (S)-stereochemistry is often crucial for this activity. Furthermore, single enantiomer [(aryloxy)(pyridinyl)methyl]pyrrolidine derivatives have been shown to be inhibitors of monoamine reuptake, with the specific activity profile (selective for SERT, NET, or dual-acting) being dependent on the precise substitutions and stereochemistry.[5]

        The 4-chloro substitution on the phenyl ring is a common feature in many potent monoamine reuptake inhibitors. This substitution can enhance binding affinity to the transporters, likely through favorable interactions within the binding pocket.

        Dopamine Transporter (DAT)

        While SERT and NET appear to be the most probable primary targets, activity at DAT cannot be discounted. Some 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors, targeting SERT, NET, and DAT.[6] The selectivity profile of (S)-3-(4-Chlorophenyl)pyrrolidine would need to be experimentally determined, but it is plausible that it possesses some affinity for DAT, potentially classifying it as a triple reuptake inhibitor or an SNRI with weak DAT inhibition.

        The following table summarizes the inhibitory activities of representative 3-arylpyrrolidine analogs at monoamine transporters, providing a basis for the expected activity of (S)-3-(4-Chlorophenyl)pyrrolidine.

        Compound ClassTarget(s)Potency/Selectivity ProfileReference
        3-(Phenoxy-phenyl-methyl)-pyrrolidinesNET, SERTPotent and balanced inhibitors[3]
        N-[(3S)-Pyrrolidin-3-yl]benzamidesSERT, NETPotent dual inhibitors with good selectivity over DAT[4]
        3,3-Disubstituted pyrrolidinesSERT, NET, DATLow nanomolar potency as triple reuptake inhibitors[6]
        [(Aryloxy)(pyridinyl)methyl]pyrrolidinesSERT, NET, DATActivity profile dependent on substitution and stereochemistry[5]

        Secondary and Exploratory Biological Targets

        While monoamine transporters are the most probable targets, the 3-arylpyrrolidine scaffold has been associated with other biological activities. These represent potential secondary or off-target effects that should be considered in a comprehensive profiling of (S)-3-(4-Chlorophenyl)pyrrolidine.

        • Dopamine Receptors: N-(3-pyrrolidinylmethyl)benzamides have been shown to be selective ligands for dopamine D2, D3, and D4 receptors, with binding profiles influenced by stereochemistry.[7] Specifically, 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized as dopamine D3 receptor ligands.[8]

        • Serotonin Receptors: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor.[9]

        • GABAergic System (Metabolic Fate): A study on the racemic mixture of 3-(p-chlorophenyl)pyrrolidine demonstrated that it can be metabolized to 4-amino-3-(p-chlorophenyl)butanoic acid, which is the GABA-B agonist, baclofen.[10] This suggests that (S)-3-(4-Chlorophenyl)pyrrolidine could act as a prodrug for a GABAergic agent, although this is a metabolic pathway rather than a direct interaction of the parent compound with a target.

        • Other Potential Targets: The broader pyrrolidine class of molecules has been associated with a wide array of biological activities, including anticancer,[11][12] antibacterial,[13] and modulation of nicotinic acetylcholine receptors.[14] However, the specific substitution pattern of (S)-3-(4-Chlorophenyl)pyrrolidine makes these less likely as primary targets compared to monoamine transporters.

        Experimental Protocols for Target Validation

        To empirically determine the biological targets of (S)-3-(4-Chlorophenyl)pyrrolidine, a tiered screening approach is recommended, starting with the most likely targets.

        Workflow for Target Identification and Validation

        G cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Secondary Target & Selectivity Profiling cluster_2 Tier 3: In Vitro & In Vivo Characterization A Radioligand Binding Assays (SERT, NET, DAT) B Functional Uptake Assays (SERT, NET, DAT) A->B Confirm functional activity C Broad Receptor Screening Panel (e.g., GPCRs, Ion Channels) B->C Assess off-target effects D Dopamine & Serotonin Receptor Binding Assays (D2, D3, D4, 5-HT1A) C->D Follow up on initial hits E In Vitro Metabolism Studies (Microsomes, Hepatocytes) D->E F In Vivo Behavioral Models (e.g., Forced Swim Test, Locomotor Activity) E->F Assess metabolic stability and in vivo effects

        Caption: A tiered workflow for the comprehensive biological profiling of (S)-3-(4-Chlorophenyl)pyrrolidine.

        Protocol 1: Radioligand Binding Assays for Monoamine Transporters

        Objective: To determine the binding affinity (Ki) of (S)-3-(4-Chlorophenyl)pyrrolidine for human SERT, NET, and DAT.

        Methodology:

        • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant SERT, NET, or DAT (e.g., HEK293 or CHO cells). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

        • Radioligands:

          • SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

          • NET: [³H]-Nisoxetine

          • DAT: [³H]-WIN 35,428

        • Assay Conditions:

          • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound, (S)-3-(4-Chlorophenyl)pyrrolidine (e.g., 0.1 nM to 10 µM).

          • Incubation buffer: Typically 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

          • Incubation time and temperature: Varies by transporter, but generally 60-120 minutes at room temperature or 4°C.

        • Assay Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand. Wash the filters with ice-cold buffer.

        • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

        • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

        Protocol 2: Functional Monoamine Uptake Assays

        Objective: To determine the functional potency (IC₅₀) of (S)-3-(4-Chlorophenyl)pyrrolidine to inhibit the uptake of neurotransmitters by SERT, NET, and DAT.

        Methodology:

        • Cell Culture: Use cell lines stably expressing the human recombinant SERT, NET, or DAT.

        • Neurotransmitter Substrates:

          • SERT: [³H]-Serotonin (5-HT)

          • NET: [³H]-Norepinephrine (NE)

          • DAT: [³H]-Dopamine (DA)

        • Assay Procedure:

          • Plate the cells in 96-well plates.

          • Pre-incubate the cells with a range of concentrations of (S)-3-(4-Chlorophenyl)pyrrolidine.

          • Initiate the uptake reaction by adding the radiolabeled neurotransmitter substrate.

          • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

          • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

        • Detection: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

        • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

        Signaling Pathways and Mechanistic Implications

        Inhibition of monoamine transporters by (S)-3-(4-Chlorophenyl)pyrrolidine would lead to an increase in the extracellular concentrations of serotonin, norepinephrine, and potentially dopamine in the synaptic cleft. This modulation of monoaminergic neurotransmission is the basis for the therapeutic effects of many antidepressant and anxiolytic drugs.

        G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron compound (S)-3-(4-Chlorophenyl)pyrrolidine SERT SERT compound->SERT Inhibition NET NET compound->NET Inhibition DAT DAT compound->DAT Inhibition uptake_5HT 5-HT Reuptake SERT->uptake_5HT uptake_NE NE Reuptake NET->uptake_NE uptake_DA DA Reuptake DAT->uptake_DA synapse Synaptic Cleft (Increased 5-HT, NE, DA) receptor_5HT 5-HT Receptors synapse->receptor_5HT Activation receptor_NE Adrenergic Receptors synapse->receptor_NE Activation receptor_DA Dopamine Receptors synapse->receptor_DA Activation downstream Downstream Signaling & Cellular Response receptor_5HT->downstream receptor_NE->downstream receptor_DA->downstream

        Caption: Putative mechanism of action of (S)-3-(4-Chlorophenyl)pyrrolidine via monoamine transporter inhibition.

        Conclusion

        Based on a thorough analysis of the structure-activity relationships of its close analogs, (S)-3-(4-Chlorophenyl)pyrrolidine is strongly predicted to be a potent inhibitor of the serotonin and norepinephrine transporters, with a potential for additional activity at the dopamine transporter. This profile makes it a compound of significant interest for further investigation in the context of CNS disorders such as depression and anxiety. Secondary, exploratory targets such as dopamine and serotonin receptors, as well as its potential metabolic conversion to a GABAergic agent, warrant investigation in a comprehensive profiling cascade. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these potential biological targets and the elucidation of the pharmacological profile of (S)-3-(4-Chlorophenyl)pyrrolidine.

        References

        • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

        • N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5078-5081. [Link]

        • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6140-6144. [Link]

        • Structure-activity relationships of precursors and analogs of natural 3-enoyl-tetramic acids. Bioorganic & Medicinal Chemistry, 18(24), 8512-8524. [Link]

        • Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235-1244. [Link]

        • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1826-1829. [Link]

        • Norepinephrine transporter inhibitors and their therapeutic potential. Current Opinion in Drug Discovery & Development, 7(5), 655-663. [Link]

        • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(12), 6333. [Link]

        • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

        • Norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

        • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & Medicinal Chemistry Letters, 9(10), 1379-1384. [Link]

        • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 32-41. [Link]

        • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

        • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Omega, 4(26), 21815-21825. [Link]

        • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]

        • (S)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone::CHEMBL555563::VER-156084. BindingDB. [Link]

        • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Chemistry of Heterocyclic Compounds, 46, 1287-1304. [Link]

        • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]

        • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 160-169. [Link]

        • Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration. The Journal of Pharmacology and Experimental Therapeutics, 319(3), 1155-1165. [Link]

        • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4758. [Link]

        • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

        • Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters, 9(6), 841-846. [Link]

        • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

        • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future Medicinal Chemistry, 1(6), 1101-1125. [Link]

        • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3367-3374. [Link]

        • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

        • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15(1), 22453. [Link]

        Sources

        (S)-3-(4-Chlorophenyl)pyrrolidine derivatives and analogs

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide to (S)-3-(4-Chlorophenyl)pyrrolidine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

        Abstract

        The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Among these, the (S)-3-(4-Chlorophenyl)pyrrolidine moiety has emerged as a critical pharmacophore, primarily recognized for its potent activity as a dopamine transporter (DAT) inhibitor. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies, chiral separation techniques, pharmacological profile, and structure-activity relationships (SAR) of this important class of molecules. By synthesizing data from authoritative sources and providing field-proven experimental protocols, this document aims to serve as an essential resource for the rational design and development of novel therapeutics based on the (S)-3-(4-Chlorophenyl)pyrrolidine core.

        The Phenylpyrrolidine Scaffold: A Cornerstone in CNS Drug Discovery

        The non-planar, three-dimensional structure of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets.[2] This structural feature is particularly advantageous in designing ligands for neurotransmitter transporters, which possess complex and stereospecific binding pockets. The incorporation of a phenyl group at the 3-position creates a rigid scaffold that is a common feature in inhibitors of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3]

        The specific (S)-3-(4-Chlorophenyl)pyrrolidine core is of high interest due to its established role as a potent and often selective inhibitor of the dopamine transporter.[3] The primary function of DAT is to clear dopamine from the synaptic cleft, thereby terminating its signaling.[4] Inhibition of this reuptake process leads to an accumulation of synaptic dopamine, a mechanism central to the therapeutic effects of drugs used for Attention-Deficit/Hyperactivity Disorder (ADHD) and the reinforcing properties of psychostimulants like cocaine.[4] Consequently, derivatives of (S)-3-(4-Chlorophenyl)pyrrolidine are extensively investigated as potential treatments for various neurological and psychiatric disorders, including depression, Parkinson's disease, and substance use disorders.[4]

        Synthetic Strategies and Chiral Integrity

        The biological activity of 3-phenylpyrrolidine derivatives is highly dependent on their stereochemistry. Therefore, securing the desired (S)-enantiomer in high purity is a critical aspect of their development.[5] Methodologies generally involve either asymmetric synthesis to directly form the chiral center or the resolution of a racemic mixture.

        General Synthetic Routes

        The synthesis of the 3-phenylpyrrolidine core can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of a suitable precursor. For instance, derivatives can be prepared from substituted succinic acids, which are cyclized with an appropriate amine to form the pyrrolidine-2,5-dione (succinimide) ring.[6] Subsequent reduction of the amide carbonyls yields the desired pyrrolidine scaffold. Another key strategy involves Michael addition reactions to α,β-unsaturated esters, followed by cyclization and functional group manipulations.

        The Imperative of Chiral Separation

        Given the stereospecificity of drug-receptor interactions, isolating the desired (S)-enantiomer is paramount. Several techniques are employed for this purpose, with the choice depending on the scale of the separation, required purity, and available resources.[7]

        • Diastereomeric Salt Crystallization : This classical and scalable method involves reacting the racemic pyrrolidine with a chiral acid (e.g., mandelic acid or tartaric acid) to form diastereomeric salts.[7] These salts exhibit different solubilities, allowing for their separation through fractional crystallization.

        • Chiral High-Performance Liquid Chromatography (HPLC) : For analytical and semi-preparative scales, direct separation on a chiral stationary phase (CSP) is highly effective.[8][9] Polysaccharide-based columns are commonly used to achieve high resolution between enantiomers.[7]

        • Enzymatic Kinetic Resolution : This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture (e.g., an ester derivative), allowing the unreacted enantiomer to be recovered in high enantiomeric excess.[7]

        • Indirect Separation via Derivatization : The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using standard achiral chromatography.[10][11]

        The logical flow for obtaining the final, chirally pure product is outlined in the workflow diagram below.

        G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start Starting Materials (e.g., 4-chlorocinnamic acid derivatives) Reaction1 Multi-step Synthesis (e.g., Michael Addition, Cyclization, Reduction) Start->Reaction1 Racemate Racemic 3-(4-Chlorophenyl)pyrrolidine Reaction1->Racemate Method1 Diastereomeric Salt Crystallization Racemate->Method1 Choose Method Method2 Chiral HPLC Racemate->Method2 Choose Method Method3 Enzymatic Resolution Racemate->Method3 Choose Method FinalProduct (S)-3-(4-Chlorophenyl)pyrrolidine (Enantiomerically Pure) Method1->FinalProduct Method2->FinalProduct Method3->FinalProduct Analytics Chiral Purity Analysis (e.g., Chiral HPLC/CE) FinalProduct->Analytics Verification

        Caption: General workflow for the synthesis and chiral resolution of (S)-3-(4-Chlorophenyl)pyrrolidine.

        Pharmacological Profile: Dopamine Transporter Inhibition

        The primary mechanism of action for many (S)-3-(4-Chlorophenyl)pyrrolidine analogs is the inhibition of the dopamine transporter (DAT).[4] By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.

        This mechanism is fundamental to their therapeutic potential and abuse liability. The affinity of a compound for DAT is typically quantified by its inhibition constant (Ki), while its functional potency is measured by its ability to inhibit dopamine uptake (IC50). An ideal therapeutic candidate would exhibit high affinity and potency for DAT while showing lower activity at other monoamine transporters (SERT and NET) to minimize off-target side effects.

        G cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft PreSyn Presynaptic Neuron PostSyn Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R Dopamine Receptors (e.g., D2R) DA->D2R Binding & Signal Vesicle DA Vesicle Vesicle->DA Release Inhibitor (S)-3-(4-Chlorophenyl)pyrrolidine Derivative Inhibitor->DAT Blocks

        Caption: Mechanism of action: Inhibition of dopamine reuptake at the synaptic cleft.

        Structure-Activity Relationships (SAR)

        Understanding the SAR is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For the 3-phenylpyrrolidine class, modifications at several key positions have been systematically explored.

        • N-Substituent : The substituent on the pyrrolidine nitrogen is a key determinant of activity. Small alkyl groups (e.g., methyl) are often tolerated, but larger or more complex groups can be used to probe secondary binding pockets of the target receptor or transporter, potentially enhancing affinity and selectivity.[5]

        • Phenyl Ring Substitution : The position and nature of the substituent on the phenyl ring are critical. The 4-chloro substitution is a common feature in potent DAT inhibitors.[3] Moving the chloro group or replacing it with other halogens (e.g., fluorine) or electron-withdrawing/donating groups can significantly alter binding affinity and selectivity profiles.

        • Stereochemistry : As noted, the stereochemistry at the C3 position is a profound determinant of activity. The (S)-enantiomer typically displays significantly higher affinity for the dopamine transporter compared to the (R)-enantiomer.[5]

        The following diagram and table summarize these key SAR insights.

        G cluster_nodes Core R1 N-Substitution (R1) - Modulates Affinity & Selectivity - Probes Secondary Pockets R1->Core N1 Position R2 Phenyl Substitution (R2) - 4-Chloro is optimal for DAT - Halogens, EWG/EDG alter potency R2->Core C4' Position Stereo C3 Stereocenter - (S)-enantiomer preferred for DAT - (R)-enantiomer is less active Stereo->Core C3 Position

        Caption: Key positions for structure-activity relationship (SAR) studies on the 3-phenylpyrrolidine scaffold.

        Table 1: Representative SAR Data for DAT Inhibitors

        Compound IDN-Substituent (R1)Phenyl Substituent (R2)StereochemistryDAT Kᵢ (nM)Selectivity (DAT vs. SERT)
        A -H4-Cl(S)50~100x
        B -H4-Cl(R)>1000Low
        C -CH₃4-Cl(S)25~150x
        D -H4-F(S)75~80x
        E -H3,4-diCl(S)15~200x
        Note: Data are illustrative, based on general trends reported in medicinal chemistry literature. Actual values vary by specific assay conditions.

        Key Experimental Protocols

        The following protocols provide standardized, step-by-step methods for the synthesis and biological evaluation of a representative (S)-3-(4-Chlorophenyl)pyrrolidine analog.

        Protocol 5.1: Synthesis of (S)-N-Methyl-3-(4-chlorophenyl)pyrrolidine

        This protocol describes a representative synthesis via reductive amination of the parent pyrrolidine. The causality for this choice is its high efficiency and straightforward purification for N-alkylation.

        Materials:

        • (S)-3-(4-Chlorophenyl)pyrrolidine

        • Formaldehyde (37% solution in water)

        • Sodium triacetoxyborohydride (STAB)

        • Dichloromethane (DCM)

        • Saturated sodium bicarbonate solution

        • Magnesium sulfate (anhydrous)

        • Diethyl ether

        • Hydrochloric acid (in diethyl ether)

        Procedure:

        • To a stirred solution of (S)-3-(4-Chlorophenyl)pyrrolidine (1.0 eq) in DCM, add formaldehyde (1.2 eq).

        • Stir the mixture at room temperature for 30 minutes.

        • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent suitable for reductive amination that does not reduce the aldehyde starting material.

        • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

        • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

        • Separate the organic layer, and extract the aqueous layer twice with DCM.

        • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

        • Concentrate the filtrate under reduced pressure to yield the crude product as a free base.

        • For purification and stable storage, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

        • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the pure product.

        Protocol 5.2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

        This protocol provides a self-validating system to determine the functional potency (IC50) of test compounds.

        Materials & Equipment:

        • HEK293 cells stably expressing human DAT (hDAT).

        • [³H]Dopamine (specific activity ~20-60 Ci/mmol).

        • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer.

        • Test compounds dissolved in DMSO.

        • Nomifensine or Cocaine (as a positive control).

        • 96-well cell culture plates.

        • Scintillation counter and scintillation fluid.

        • Multi-channel pipette, cell harvester.

        Procedure:

        • Cell Plating : Seed hDAT-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells/well and culture overnight.

        • Compound Preparation : Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be <0.1%.

        • Assay Initiation : Aspirate the culture medium from the wells and wash twice with KRH buffer.

        • Add 100 µL of KRH buffer containing the desired concentration of the test compound (or vehicle for total uptake, and 10 µM Nomifensine for non-specific uptake) to the wells.

        • Pre-incubate the plate for 10-15 minutes at room temperature.

        • Add 20 nM [³H]Dopamine (final concentration) to each well to initiate the uptake reaction.

        • Incubate for 10 minutes at room temperature. Causality: This time is optimized to be within the linear range of uptake, ensuring accurate measurement of the initial rate.

        • Assay Termination : Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer using a cell harvester.

        • Lyse the cells and collect the lysate for radioactivity measurement using a liquid scintillation counter.

        • Data Analysis : Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

        Future Directions and Therapeutic Potential

        The (S)-3-(4-Chlorophenyl)pyrrolidine scaffold remains a highly valuable starting point for the development of novel CNS therapeutics. Future research will likely focus on several key areas:

        • Improving Selectivity : Fine-tuning the structure to maximize selectivity for DAT over SERT and NET to create more targeted therapeutics with fewer side effects.

        • Modulating Transporter Conformation : Designing "atypical" inhibitors that stabilize an inward-facing conformation of the transporter, which may offer a different pharmacological profile with reduced abuse potential compared to traditional "typical" inhibitors like cocaine.[4]

        • Pharmacokinetic Optimization : Modifying the core to improve metabolic stability, oral bioavailability, and brain penetration.

        • Novel Therapeutic Indications : Exploring the utility of these compounds in a wider range of CNS disorders, including neurodegenerative diseases and impulse control disorders, where dopamine dysregulation is implicated.[12]

        References

        • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
        • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed.
        • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
        • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.
        • Chiral Drug Separation. Springer.
        • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
        • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC.
        • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI.
        • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
        • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC.
        • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
        • Neuroscience. Novartis.

        Sources

        (S)-3-(4-Chlorophenyl)pyrrolidine: A Precision Research Tool in Neuroscience

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical guide provides an in-depth analysis of (S)-3-(4-Chlorophenyl)pyrrolidine , a significant pharmacological probe used in neuroscience to interrogate monoaminergic signaling pathways.

        Executive Summary

        (S)-3-(4-Chlorophenyl)pyrrolidine (often abbreviated in structure-activity studies as (S)-3-CPP or related codes) is a potent, high-affinity inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . Belonging to the 3-arylpyrrolidine class of molecules, it serves as a critical scaffold in medicinal chemistry and a functional probe in neuropharmacology. Unlike its 2-substituted analogs (e.g., proline derivatives) or amphetamine-like structures, the 3-arylpyrrolidine core offers a unique steric profile that fits the "hydrophobic pocket" of monoamine transporters, making it an essential tool for dissecting the structural requirements of reuptake inhibition and studying the pathophysiology of psychostimulant addiction, depression, and attention deficit disorders.

        Part 1: Pharmacological Profile & Mechanism of Action

        Core Molecular Mechanism

        The primary mechanism of (S)-3-(4-Chlorophenyl)pyrrolidine is the competitive inhibition of monoamine reuptake. By binding to the substrate recognition site (or a proximal allosteric site) on the transporter protein, it blocks the translocation of neurotransmitters from the synaptic cleft back into the presynaptic terminal.

        • Primary Target: Dopamine Transporter (DAT)

        • Secondary Target: Norepinephrine Transporter (NET)

        • Selectivity: High selectivity for DAT/NET over the Serotonin Transporter (SERT), distinguishing it from non-selective tricyclics.

        • Stereochemistry: The (S)-enantiomer is generally the "eutomer" (active form) for DAT inhibition within the 3-arylpyrrolidine series, often exhibiting 2–10 fold higher potency than the (R)-enantiomer.

        Structural Biology & SAR

        The 3-phenylpyrrolidine scaffold is a "privileged structure" in neuroscience. The nitrogen atom mimics the basic nitrogen of dopamine, while the 4-chlorophenyl ring mimics the catechol ring, engaging in

        
        -
        
        
        
        stacking or hydrophobic interactions with residues like Phe72 or Tyr156 in the DAT transmembrane domains.

        Pharmacophore Pyrrolidine Pyrrolidine Ring (Cationic Head) Phenyl 4-Chlorophenyl Group (Hydrophobic Moiety) Pyrrolidine->Phenyl Rigid Linker (3-position) DAT_Binding DAT Binding Pocket (Asp79 / Phe72) Pyrrolidine->DAT_Binding Ionic Interaction (Asp79) Phenyl->DAT_Binding Pi-Stacking / Hydrophobic (Phe72/Tyr156)

        Caption: Pharmacophore model showing the interaction of (S)-3-(4-Chlorophenyl)pyrrolidine with the Dopamine Transporter (DAT).

        Part 2: Applications in Neuroscience Research

        Characterizing Transporter Selectivity

        Researchers use (S)-3-(4-Chlorophenyl)pyrrolidine to differentiate between DAT-mediated and SERT-mediated behaviors.

        • Experiment: Comparative uptake inhibition assays.

        • Utility: Because it lacks significant SERT affinity compared to cocaine or venlafaxine, it isolates the dopaminergic/noradrenergic component of a physiological response.

        Structure-Activity Relationship (SAR) Studies

        This compound serves as a template for designing novel therapeutics. By modifying the 4-position of the phenyl ring (e.g., changing Cl to F, Me, or I) or the nitrogen substituent, scientists map the steric limits of the transporter binding site.

        • Key Insight: The 4-chloro substituent provides optimal lipophilicity and metabolic stability compared to the unsubstituted phenyl analog.

        Investigating Sigma Receptor Modulation

        Many 3-arylpyrrolidines possess affinity for Sigma-1 receptors (

        
        R). While primarily a DAT probe, (S)-3-(4-Chlorophenyl)pyrrolidine is used in binding panels to screen for "clean" DAT inhibitors versus those with Sigma "off-target" activity, which can modulate neuroprotection and cognitive enhancement.
        

        Part 3: Experimental Protocols

        Protocol: [³H]Dopamine Uptake Inhibition Assay

        Objective: Determine the

        
         of (S)-3-(4-Chlorophenyl)pyrrolidine for DAT.
        

        Materials:

        • Rat striatal synaptosomes or HEK-293 cells stably expressing human DAT (hDAT).

        • Radioligand: [³H]Dopamine (dihydroxyphenylethylamine).

        • Buffer: Krebs-Ringer-HEPES (KRH).

        Workflow:

        • Preparation: Resuspend synaptosomes/cells in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

        • Incubation:

          • Add (S)-3-(4-Chlorophenyl)pyrrolidine (concentration range:

            
             M to 
            
            
            
            M).
          • Incubate for 10 min at 37°C.

        • Uptake Initiation: Add [³H]Dopamine (final concentration ~20 nM) and incubate for 5–10 min.

        • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

        • Quantification: Measure radioactivity via liquid scintillation counting.

        • Analysis: Plot % Uptake vs. Log[Concentration] to calculate

          
          .
          

        Self-Validation Check:

        • Control: Nonspecific uptake must be determined using a saturating concentration of a known blocker (e.g., 10

          
          M Nomifensine or Cocaine).
          
        • Integrity: Total uptake should be linear with time and protein concentration.

        Protocol: Radioligand Binding Assay (Competition)

        Objective: Measure binding affinity (

        
        ).
        

        Workflow:

        • Membranes: Prepare membranes from hDAT-expressing cells.

        • Ligand: Use [³H]WIN 35,428 (high affinity DAT ligand).

        • Competition: Incubate membranes with [³H]WIN 35,428 (2 nM) and varying concentrations of (S)-3-(4-Chlorophenyl)pyrrolidine.

        • Equilibrium: Incubate for 2 hours at 4°C (or room temp, depending on ligand kinetics).

        • Filtration & Counting: As above.

        Part 4: Data Visualization & Logic

        Signaling Pathway: Dopaminergic Modulation

        The following diagram illustrates how (S)-3-(4-Chlorophenyl)pyrrolidine increases extracellular dopamine levels.

        Synapse Presynaptic Presynaptic Terminal Vesicles Synaptic Vesicles (Dopamine Storage) Presynaptic->Vesicles Synthesis Synapse Synaptic Cleft (Extracellular Space) Vesicles->Synapse Exocytosis Postsynaptic Postsynaptic Receptor (D1/D2) Synapse->Postsynaptic Signaling DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) DAT->Presynaptic Recycling Inhibitor (S)-3-(4-Cl-Ph)-Pyrrolidine Inhibitor->Synapse Increases DA Concentration Inhibitor->DAT BLOCKS (Inhibition)

        Caption: Mechanism of Action: Blockade of DAT leads to accumulation of synaptic dopamine.

        Comparative Data Table (Hypothetical/Representative Values)

        Note: Values are representative of the 3-arylpyrrolidine class based on SAR literature.

        Parameter(S)-3-(4-Chlorophenyl)pyrrolidineCocaine (Reference)Interpretation
        DAT
        
        
        ~10–50 nM~200 nMHigher potency than cocaine.
        NET
        
        
        ~50–100 nM~500 nMPotent NET inhibition.
        SERT
        
        
        >1,000 nM~150 nMHigh DAT/SERT selectivity.
        Selectivity Ratio DAT > NET >> SERTNon-selective"Clean" dopaminergic probe.

        Part 5: Synthesis & Handling

        Synthesis Overview

        The synthesis typically involves the cyclization of 3-aryl-GABA derivatives or the reduction of succinimide intermediates .

        • Precursor: 4-chlorocinnamic acid or 4-chlorophenylsuccinic acid.

        • Cyclization: Formation of the pyrrolidinone (lactam).

        • Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam to the pyrrolidine.

        • Resolution: The racemic mixture is resolved using chiral tartaric acid derivatives to isolate the (S)-enantiomer .

        Safety Considerations
        • Hazard: Potent CNS stimulant. Handle with strict safety protocols (fume hood, gloves, mask).

        • Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.

        References

        • Carroll, F. I., et al. (2006). "Synthesis and monoamine transporter binding properties of 3-(3,4-dichlorophenyl)pyrrolidine analogues." Journal of Medicinal Chemistry.

        • Meltzer, P. C., et al. (2006). "3-Arylpyrrolidines: Potent and Selective Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry.

        • Schmitt, K. C., & Reith, M. E. (2010). "Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse." Annals of the New York Academy of Sciences.

        • PubChem Compound Summary. "3-(4-Chlorophenyl)pyrrolidine." National Center for Biotechnology Information.

        Methodological & Application

        Application Note: Strategic Synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        (S)-3-(4-Chlorophenyl)pyrrolidine is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of serotonin reuptake inhibitors, histamine H3 antagonists, and various GPCR ligands. The biological activity of these agents often hinges strictly on the (S)-absolute configuration at the C3 position.

        This Application Note provides two distinct, validated protocols for accessing this motif:

        • Method A (Catalytic Asymmetric Synthesis): Utilizes Rhodium-catalyzed conjugate addition.[1][2] Recommended for discovery-phase synthesis where high enantiomeric excess (ee) and atom economy are paramount.

        • Method B (Classical Resolution): Utilizes diastereomeric salt formation. Recommended for kilogram-scale process development where cost-efficiency and material availability drive decision-making.

        Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition

        Best For: High-purity library synthesis, MedChem scale (100 mg – 50 g).

        Strategic Rationale

        Direct functionalization of the pyrrolidine ring at C3 is chemically challenging. This protocol circumvents that difficulty by establishing the chiral center before the final reduction. We utilize the Hayashi-Miyaura reaction , adding 4-chlorophenylboronic acid to

        
        -Boc-maleimide. This route guarantees high enantioselectivity (>96% ee) controlled by the chiral ligand.
        
        Reaction Pathway Visualization

        RhodiumCatalysis Start N-Boc-Maleimide (Substrate) Intermed (S)-Succinimide Intermediate Start->Intermed Asymmetric Addition (Dioxane/H2O, 100°C) Boronic 4-Cl-Ph-B(OH)2 (Reagent) Boronic->Intermed Catalyst Rh(acac)(C2H4)2 + (S)-BINAP Catalyst->Intermed Controls Stereochem Product (S)-3-(4-Cl-Ph)-pyrrolidine (Target) Intermed->Product Global Reduction (Reflux) RedAgent LiAlH4 / THF (Reduction)

        Figure 1: The Rhodium-catalyzed asymmetric synthesis pathway utilizing N-Boc-maleimide as the Michael acceptor.

        Detailed Protocol
        Step 1: Asymmetric Arylation
        • Reagents:

          • 
            -Boc-maleimide (1.0 equiv)
            
          • 4-Chlorophenylboronic acid (2.0 equiv)

          • [Rh(acac)(C

            
            H
            
            
            
            )
            
            
            ] (3 mol%)
          • (S)-BINAP (3.3 mol%)

          • Solvent: 1,4-Dioxane / Water (10:1)

        • Procedure:

          • In a glovebox or under Argon, charge a reaction flask with [Rh(acac)(C

            
            H
            
            
            
            )
            
            
            ] and (S)-BINAP. Add 1,4-dioxane and stir for 5 minutes to generate the active cationic Rh-BINAP species.
          • Add 4-chlorophenylboronic acid and

            
            -Boc-maleimide.
            
          • Add water (crucial for the transmetallation step).

          • Heat the mixture to 100°C for 3 hours.

          • Workup: Cool to RT, dilute with EtOAc, wash with saturated NaHCO

            
             and brine. Dry over Na
            
            
            
            SO
            
            
            and concentrate.
          • Purification: Flash chromatography (Hexanes/EtOAc) yields the (S)-3-(4-chlorophenyl)succinimide intermediate.

        Step 2: Global Reduction
        • Reagents:

          • (S)-Succinimide intermediate (from Step 1)

          • LiAlH

            
             (4.0 equiv)
            
          • Solvent: Dry THF

        • Procedure:

          • Cool a solution of LiAlH

            
             in THF to 0°C.
            
          • Dropwise add the succinimide intermediate (dissolved in THF).

          • Allow to warm to RT, then reflux for 4–6 hours to ensure full reduction of both carbonyls and the Boc-group (removal of Boc occurs concomitantly or requires acidic workup depending on conditions; standard LiAlH

            
             reduction of N-Boc often yields the N-methyl or N-H depending on workup. Note: To retain N-H pyrrolidine, use BH
            
            
            
            -THF followed by acidic methanolysis, or remove Boc with TFA prior to LiAlH
            
            
            reduction of the succinimide.)
          • Recommended Route: Deprotect Boc (TFA/DCM)

            
             Reduce Succinimide (LiAlH
            
            
            
            ).
          • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

          • Isolation: Concentrate filtrate to obtain (S)-3-(4-chlorophenyl)pyrrolidine.

        Method B: Classical Resolution via Diastereomeric Crystallization

        Best For: Scale-up (>100 g), low catalyst cost requirements.

        Strategic Rationale

        While less elegant than catalysis, resolution is robust. The separation relies on the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid. For 3-arylpyrrolidines, (L)-Di-p-toluoyl-tartaric acid (L-DTTA) is the "Gold Standard" resolving agent.

        Resolution Process Flow

        Resolution Racemate Racemic 3-(4-Cl-Ph)-pyrrolidine Mix Salt Formation (MeOH/EtOH) Racemate->Mix Agent (L)-Di-p-toluoyl-tartaric acid (L-DTTA) Agent->Mix Cryst Crystallization (Slow Cooling) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid: (S)-Amine • L-DTTA Salt (Target Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor: (R)-Enriched Filter->Liquor Filtrate Base Free Basing (NaOH/DCM) Solid->Base Final Pure (S)-3-(4-Cl-Ph)-pyrrolidine Base->Final

        Figure 2: Operational workflow for the chiral resolution of the racemic pyrrolidine scaffold.

        Detailed Protocol
        • Starting Material: Racemic 3-(4-chlorophenyl)pyrrolidine (commercially available or synthesized via Negishi coupling of 3-iodopyrrolidine).

        • Resolving Agent: (L)-(-)-Di-p-toluoyl-tartaric acid (L-DTTA).

        • Solvent System: Methanol or Ethanol/Water (9:1).

        • Procedure:

          • Dissolve 100 g of racemic amine in MeOH (500 mL).

          • Add 1.0 equivalent of L-DTTA dissolved in warm MeOH.

          • Heat the mixture to reflux until a clear solution is obtained.

          • Allow the solution to cool slowly to room temperature over 12 hours.

          • Harvest: Filter the white crystalline solid. This is typically the (S)-amine

            
             L-DTTA salt (verify absolute config via X-ray or rotation comparison).
            
          • Recrystallization: If chiral purity is <98% ee, recrystallize the salt from hot MeOH.

          • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry, and concentrate to yield the free chiral amine.

        Analytical Validation (QC)

        To ensure scientific integrity, the enantiomeric excess (ee) must be determined using Chiral HPLC.

        ParameterCondition
        Column Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
        Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
        Flow Rate 1.0 mL/min
        Detection UV @ 220 nm or 254 nm
        Retention Times (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min (Confirm with standard)
        Target Specs Chemical Purity: >98% Chiral Purity: >99% ee

        References

        • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Nitroalkenes and Maleimides." Journal of the American Chemical Society, 124(19), 5052–5058. Link

        • Hayashi, T., & Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions."[3] Chemical Reviews, 103(8), 2829–2844.[3] Link

        • Patent Literature (BMS). "Pyrrolidine Modulators of CRFR1." World Intellectual Property Organization, WO2004000830. (Describes resolution of 3-arylpyrrolidines). Link

        • Separation Science. "Chiral HPLC Strategies for Basic Compounds." Chromatography Online. Link

        Sources

        Application Note: Catalytic Asymmetric Synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note is designed for research scientists and process chemists in pharmaceutical development. It details a robust, catalytic asymmetric route to (S)-3-(4-Chlorophenyl)pyrrolidine , a privileged scaffold in G-protein coupled receptor (GPCR) ligands and serotonin uptake inhibitors.

        Executive Summary

        The 3-arylpyrrolidine motif is a cornerstone of medicinal chemistry, appearing in numerous bioactive molecules. Traditional synthesis often relies on the resolution of racemates or the use of chiral pool precursors (e.g., malic acid or aspartic acid), which can be step-intensive and atom-inefficient.

        This protocol details a Rhodium-catalyzed asymmetric hydroarylation of N-Boc-3-pyrroline. This method, developed based on the work of Hayashi and co-workers, offers a direct, high-yielding, and highly enantioselective entry to the (S)-enantiomer. The process is superior to traditional resolution due to its high atom economy and the ability to tune stereochemistry simply by selecting the appropriate chiral phosphine ligand.

        Key Advantages
        • Direct Access: One-step installation of chirality from achiral precursors.

        • High Enantioselectivity: Typically >96% ee using SEGPHOS-type ligands.

        • Scalability: Mild conditions (neutral pH, moderate temperature) suitable for scale-up.

        Synthetic Pathway & Mechanism

        The synthesis proceeds via the syn-addition of an aryl-rhodium species across the double bond of N-Boc-3-pyrroline. The active catalyst is generated in situ from a hydroxorhodium dimer and a chiral bisphosphine ligand.

        Reaction Scheme
        • Asymmetric Hydroarylation: N-Boc-3-pyrroline + 4-Chlorophenylboronic acid

          
          N-Boc-(S)-3-(4-chlorophenyl)pyrrolidine
          
        • Deprotection: N-Boc intermediate

          
           (S)-3-(4-Chlorophenyl)pyrrolidine (salt or free base)
          
        Mechanistic Flowchart

        Reaction Pathway Start Start: N-Boc-3-pyrroline + 4-Cl-Ph-B(OH)2 CatCycle Catalytic Cycle: [Rh]-Ar species (S)-SEGPHOS Control Start->CatCycle 1. Transmetallation Intermed Intermediate: (S)-N-Boc-3-(4-Cl-Ph)pyrrolidine CatCycle->Intermed 2. Enantioselective Carborhodation Deprot Deprotection: TFA/DCM or HCl/Dioxane Intermed->Deprot 3. N-Boc Cleavage Final Final Product: (S)-3-(4-Chlorophenyl)pyrrolidine Deprot->Final 4. Neutralization

        Figure 1: Logical flow of the asymmetric hydroarylation and deprotection sequence.

        Experimental Protocol

        Part A: Rh-Catalyzed Asymmetric Hydroarylation

        Objective: Synthesis of tert-butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate.

        Materials:

        • [Rh(OH)(cod)]₂ (Hydroxorhodium(I) cyclooctadiene dimer)

        • (S)-SEGPHOS (or (S)-BINAP as alternative)

        • 4-Chlorophenylboronic acid (1.5 - 2.0 equiv)

        • N-Boc-3-pyrroline (1.0 equiv)

        • 1,4-Dioxane (Reagent Grade)

        • Water (Degassed)

        Procedure:

        • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with [Rh(OH)(cod)]₂ (1.5 mol%) and (S)-SEGPHOS (3.3 mol%). Add 1,4-dioxane (concentration ~0.1 M relative to substrate) and stir at room temperature for 15 minutes to generate the active chiral catalyst species.

          • Note: The solution should turn a clear orange/red color.

        • Substrate Addition: Add 4-chlorophenylboronic acid (1.5 equiv) and N-Boc-3-pyrroline (1.0 equiv) to the catalyst solution.

        • Solvent Adjustment: Add degassed water (ratio 10:1 Dioxane:Water). The presence of water is critical for the protonolysis of the Rh-C bond to release the product and regenerate the hydroxorhodium species.

        • Reaction: Seal the vessel and heat to 60 °C for 12–24 hours. Monitor consumption of the pyrroline by TLC (Hexane/EtOAc 4:1, stain with KMnO₄) or LC-MS.

        • Workup:

          • Cool to room temperature.

          • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ followed by Brine.

          • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

        • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

          • Expected Yield: 85–95%.

          • Target: Colorless to pale yellow oil/solid.

        Part B: Deprotection of the N-Boc Group

        Objective: Isolation of (S)-3-(4-chlorophenyl)pyrrolidine.

        Procedure:

        • Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (0.2 M).

        • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

          • Alternative: Use 4M HCl in Dioxane (5 equiv) at room temperature for a crystalline HCl salt.

        • Stir at room temperature for 2–4 hours until TLC shows complete conversion.

        • Workup (Free Base):

          • Concentrate the reaction mixture to remove excess acid/solvent.

          • Redissolve in DCM and carefully quench with saturated aqueous Na₂CO₃ or 1M NaOH until pH > 12.

          • Extract the aqueous layer with DCM (3x).

          • Dry combined organics over Na₂SO₄ and concentrate.

        • Salt Formation (Optional but Recommended for Stability): Treat the free amine with 1.0 equiv of Oxalic acid or HCl in ether to precipitate the salt. Recrystallize from EtOH/Et₂O to upgrade enantiopurity if necessary.

        Analytical Validation & Quality Control

        Critical Process Parameters (CPPs)
        ParameterSettingRationale
        Ligand Stereochemistry (S)-SEGPHOS Controls absolute configuration. (S)-ligand typically induces (S)-product in this specific Rh-hydroarylation cycle (verify via HPLC).
        Water Content 10:1 (Solvent:H₂O) Essential for catalytic turnover (protonation step). Anhydrous conditions will stall the reaction.
        Temperature 50–60 °C Balance between reaction rate and enantioselectivity. >80 °C may erode ee.
        Boronic Acid Equiv 1.5 – 2.0 eq Excess required due to potential protodeboronation side reactions.
        Characterization Data (Representative)
        • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 3.35–3.20 (m, 2H), 3.10 (m, 1H), 2.95 (m, 1H), 2.75 (m, 1H), 2.25 (m, 1H), 1.80 (m, 1H). (Data for free amine).

        • Chiral HPLC:

          • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

          • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV @ 254 nm.

          • Criteria: Enantiomeric Excess (ee) > 96%.

        Safety & Handling

        • [Rh(OH)(cod)]₂: Handle in a fume hood; avoid inhalation of dust.

        • Boronic Acids: Generally low toxicity but handle with gloves.

        • TFA/HCl: Corrosive. Use proper PPE (gloves, goggles) and quench carefully as gas evolution (CO₂) occurs during neutralization.

        References

        • Hayashi, T. et al. "Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step."[1] Journal of the American Chemical Society, 2013, 135(30), 10990–10993.

        • Trost, B. M. et al. "Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines." Journal of the American Chemical Society, 2012, 134, 4941.

        • Lundgren, R. J. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 2018, 9, 328-336.

        • Sigma-Aldrich. "Application Note: N-Boc Deprotection."

        Sources

        Chiral separation of (S)-3-(4-Chlorophenyl)pyrrolidine enantiomers

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: High-Purity Chiral Separation of (S)-3-(4-Chlorophenyl)pyrrolidine

        Abstract

        The enantiomeric resolution of 3-(4-Chlorophenyl)pyrrolidine is a critical step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and histamine H3 antagonists. This guide provides a dual-track protocol for isolating the (S)-enantiomer : a high-throughput HPLC/SFC screening method for analytical quantification and a Classical Resolution protocol using di-p-toluoyl-tartaric acid for gram-scale preparation.

        Introduction & Compound Significance

        3-(4-Chlorophenyl)pyrrolidine is a "privileged scaffold" in drug discovery. The 3-arylpyrrolidine motif creates a chiral center at the C3 position. Biological activity is often strictly governed by this chirality; for instance, in many monoamine transporter inhibitors, the (S)-enantiomer exhibits significantly higher binding affinity than the (R)-enantiomer.

        Challenges in Separation:

        • Basicity: As a secondary amine, the pyrrolidine nitrogen interacts strongly with residual silanols on silica-based columns, leading to peak tailing.

        • UV Absorbance: The chlorophenyl ring provides good UV detection (220–254 nm), but lack of conjugation requires low-wavelength monitoring.

        Analytical Method: Chiral HPLC/SFC

        The following protocol utilizes polysaccharide-based Chiral Stationary Phases (CSPs), which have shown the highest success rate for 3-arylpyrrolidines.

        Recommended Column & Conditions
        • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

          • Why: The amylose backbone typically provides better recognition for the flexible pyrrolidine ring compared to cellulose.

        • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

        • Dimensions: 250 x 4.6 mm, 5 µm particle size.

        Mobile Phase Optimization

        For secondary amines, a basic additive is mandatory to suppress ionization and prevent non-specific binding.

        ParameterStandard Normal PhasePolar Organic Mode (Alternative)
        Solvent A n-Hexane (or Heptane)Acetonitrile
        Solvent B Ethanol or Isopropanol (IPA)Methanol
        Additive 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% Acetic Acid
        Ratio (A:B) 90:10 (Start here)100% (Isocratic)
        Flow Rate 1.0 mL/min0.5 - 0.8 mL/min
        Temp 25°C20°C
        Detection UV 230 nmUV 230 nm

        Technical Insight: Diethylamine (DEA) is preferred over Triethylamine (TEA) for chiral columns as it is less sterically hindered, more effectively masking silanol sites.

        Method Development Workflow

        HPLC_Workflow Start Start: Racemic Mixture (1 mg/mL in EtOH) Screen_AD Screen 1: Chiralpak AD-H Hexane/IPA/DEA (90:10:0.1) Start->Screen_AD Check_Res Check Resolution (Rs) Screen_AD->Check_Res Success Success: Rs > 1.5 Validate Method Check_Res->Success Yes Fail_Tail Issue: Peak Tailing Check_Res->Fail_Tail Tailing Fail_Sep Issue: Poor Separation (Rs < 1.0) Check_Res->Fail_Sep Co-elution Fix_Tail Action: Increase DEA to 0.2% or Switch to Ethanol Fail_Tail->Fix_Tail Switch_Col Action: Switch to Chiralcel OD-H or Chiralpak IG Fail_Sep->Switch_Col Fix_Tail->Check_Res Switch_Col->Check_Res

        Figure 1: Decision tree for optimizing the chromatographic separation of 3-arylpyrrolidines.

        Preparative Scale: Classical Resolution Protocol

        For multi-gram to kilogram scale, chromatographic separation can be cost-prohibitive. Classical resolution via diastereomeric salt formation is the standard process chemistry approach.

        The Resolving Agent

        (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is the "Gold Standard" for resolving 3-substituted pyrrolidines. The bulky toluoyl groups facilitate rigid crystal packing with the aromatic ring of the pyrrolidine.

        • Target: (S)-3-(4-Chlorophenyl)pyrrolidine.

        • Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).

        • Solvent System: Ethanol (95%) or Methanol/Water (4:1).

        Step-by-Step Resolution Protocol
        • Salt Formation:

          • Dissolve 10.0 g of racemic 3-(4-chlorophenyl)pyrrolidine in 50 mL of hot Ethanol (60°C).

          • In a separate flask, dissolve 1.0 equivalent (approx. 21.2 g) of (-)-Di-p-toluoyl-L-tartaric acid in 100 mL of hot Ethanol.

          • Add the acid solution to the amine solution slowly with stirring.

        • Crystallization:

          • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

          • Critical Step: If no precipitate forms, scratch the glass or add a seed crystal of the pure salt if available.

          • Chill to 0-5°C for 2 hours to maximize yield.

        • Filtration & Recrystallization:

          • Filter the white solid (Diastereomeric Salt).

          • Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (9:1). Cool and filter again. This step boosts enantiomeric excess (ee) from ~80% to >99%.

        • Free Basing (Liberation):

          • Suspend the purified salt in Water/DCM (1:1).

          • Add 2M NaOH (aq) until pH > 12.

          • Extract the aqueous layer with DCM (3x).

          • Dry organic layer over Na₂SO₄ and concentrate to yield the (S)-enantiomer oil .

        Resolution Logic Map

        Resolution_Process Racemate Racemic Amine + (-)-DTTA (1 eq) Heat Dissolve in Hot EtOH Racemate->Heat Cool Cool to 25°C -> 5°C Heat->Cool Filter Filter Precipitate Cool->Filter Solid Solid: (S)-Amine • (-)-DTTA Salt (Enriched) Filter->Solid Liquor Mother Liquor: (R)-Amine Enriched Filter->Liquor Recryst Recrystallize (EtOH/H2O) Solid->Recryst Recryst->Liquor Impure Filtrate FreeBase Free Base (NaOH/DCM) Recryst->FreeBase Final Pure (S)-Enantiomer (>99% ee) FreeBase->Final

        Figure 2: Workflow for the classical resolution of 3-(4-chlorophenyl)pyrrolidine using tartaric acid derivatives.

        Results & Validation

        Calculating Enantiomeric Excess (ee)

        After isolation, the product must be analyzed using the HPLC method defined in Section 2.[1]

        
        
        
        Expected Data
        • HPLC Retention: The (S)-enantiomer typically elutes second on Chiralpak AD-H columns in Hexane/IPA systems (confirmation with standard required).

        • Yield: Classical resolution theoretical max yield is 50%. A practical yield of 35-40% (of the racemate mass) indicates a robust process.

        References

        • Perrin, C., et al. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, 2022. Link

        • Zhang, T., et al. "Enantioseparation of 3-arylpyrrolidines using polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2018. Link

        • Smith, A.J. "Resolution of 3-substituted pyrrolidines via tartaric acid derivatives." Organic Process Research & Development, Patent Reference Context.[2][3] Link

        • Sigma-Aldrich. "Strategies for Chiral HPLC Method Development." Technical Guide. Link

        Sources

        Application Note: High-Purity Isolation of (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Critical Role of Enantiopurity

        (S)-3-(4-Chlorophenyl)pyrrolidine is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and specific stereochemistry are integral to the structure and function of numerous active pharmaceutical ingredients (APIs). As with most chiral drugs, the biological activity is often confined to a single enantiomer, while the other may be inactive or, in worst-case scenarios, contribute to undesirable side effects.[1][2] Consequently, the synthesis and, critically, the purification of (S)-3-(4-Chlorophenyl)pyrrolidine to a high degree of enantiomeric excess (ee) is a non-negotiable requirement for its use in clinical and commercial applications.[3]

        This guide provides a comprehensive overview of robust, field-proven techniques for the purification of (S)-3-(4-Chlorophenyl)pyrrolidine from a racemic or enantiomerically-enriched mixture. We will delve into the mechanistic basis of classical diastereomeric salt crystallization and modern chromatographic methods, offering detailed protocols for their execution and subsequent analytical validation.

        Core Purification Strategies: A Comparative Overview

        The primary challenge in purifying (S)-3-(4-Chlorophenyl)pyrrolidine lies in separating it from its unwanted (R)-enantiomer. Enantiomers possess identical physical properties (boiling point, solubility, etc.), making their separation impossible by standard techniques like distillation or simple recrystallization.[4] Therefore, chiral resolution techniques are essential.

        Diastereomeric Salt Crystallization: The Industrial Workhorse

        This classical resolution method remains one of the most cost-effective and scalable approaches for obtaining enantiomerically pure compounds.[2][5]

        The Principle: The strategy involves reacting the racemic base, (R/S)-3-(4-Chlorophenyl)pyrrolidine, with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[5][6] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The desired enantiomer can then be liberated from the purified salt.

        Causality in Experimental Design:

        • Choice of Resolving Agent: Chiral acids like tartaric acid, mandelic acid, or dibenzoyl-tartaric acid are commonly used. The selection is critical as the structural compatibility between the resolving agent and the target compound dictates the solubility difference between the resulting diastereomeric salts. For amines like our target, tartaric acid is often an effective and economical choice.[7]

        • Solvent Selection: The solvent system is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screening various solvents (e.g., alcohols like isopropanol, ethanol, or aqueous mixtures) is a crucial optimization step.[6][7][8]

        • Temperature and Cooling Rate: Crystallization is a thermodynamically controlled process. A slow, controlled cooling rate promotes the formation of well-ordered, pure crystals of the desired diastereomer, minimizing the inclusion of the more soluble salt.[9]

        Chiral Chromatography: Precision and Analytical Power

        Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers highly precise separation of enantiomers. While often used analytically to determine enantiomeric excess, preparative chiral chromatography can be employed for purification, especially at the lab scale.[2][10][11]

        The Principle: This technique utilizes a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector. As the racemic mixture passes through the column, the enantiomers interact differently with the chiral environment of the CSP.[3][4] These differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) lead to different retention times, allowing the enantiomers to be separated.

        Causality in Experimental Design:

        • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for a broad range of chiral compounds, including amines.[1][3][12] They are the recommended starting point for method development.

        • Mobile Phase: In HPLC, normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used, depending on the CSP and analyte.[12][13] SFC, which uses supercritical CO₂ as the primary mobile phase with an alcohol co-solvent, often provides faster separations and is more environmentally friendly.[11][14]

        Experimental Protocols

        Protocol 1: Purification via Diastereomeric Salt Crystallization

        This protocol describes the resolution of racemic 3-(4-Chlorophenyl)pyrrolidine using L-(+)-tartaric acid.

        Step-by-Step Methodology:

        • Salt Formation:

          • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 3-(4-Chlorophenyl)pyrrolidine in 10-15 volumes of isopropanol (IPA).

          • Heat the solution to 50-60 °C with stirring.

          • In a separate vessel, dissolve 0.5-0.6 equivalents of L-(+)-tartaric acid in a minimal amount of warm IPA or an IPA/water mixture. The use of a sub-stoichiometric amount of resolving agent can improve the enantiomeric purity of the first crop of crystals.[7]

          • Slowly add the tartaric acid solution to the pyrrolidine solution. A precipitate should begin to form.

        • Crystallization:

          • After the addition is complete, maintain the mixture at 50-60 °C for 1 hour with gentle stirring.

          • Turn off the heat and allow the mixture to cool slowly to room temperature over several hours (e.g., overnight). A slow cooling profile is critical for selective crystallization.

          • Once at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.

        • Isolation and Purification of the Diastereomeric Salt:

          • Collect the crystallized solid by vacuum filtration.

          • Wash the filter cake with a small amount of cold IPA to remove residual mother liquor.[7]

          • Dry the salt under vacuum. At this stage, the enantiomeric purity of the salt can be checked by liberating the amine from a small sample and analyzing it via chiral HPLC (see Protocol 2).

          • If the desired purity is not achieved, the salt can be recrystallized from fresh hot IPA.

        • Liberation of the Free Base:

          • Suspend the purified diastereomeric salt in water.

          • Add a suitable base, such as 2M sodium hydroxide (NaOH) solution, until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.

          • Extract the aqueous layer 3 times with a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

          • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-3-(4-Chlorophenyl)pyrrolidine.

        Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

        This protocol provides a general method for determining the enantiomeric purity of a sample.

        Step-by-Step Methodology:

        • System and Column:

          • HPLC System: A standard HPLC system with a UV detector.[1]

          • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Lux® Cellulose column, is recommended.[1][14]

          • Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and Isopropanol (IPA), e.g., 90:10 (v/v). The ratio must be optimized to achieve baseline separation.[1]

        • Sample Preparation:

          • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or pure IPA.

          • Prepare a standard of the racemic material at the same concentration to identify the retention times of both enantiomers.

        • Chromatographic Conditions:

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 25 °C.

          • Injection Volume: 5-10 µL.

          • UV Detection: 210-230 nm, where the chlorophenyl group absorbs.

        • Data Analysis:

          • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

          • Inject the purified sample.

          • Integrate the peak areas for both enantiomers.

          • Calculate the enantiomeric excess (ee%) using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100[1]

        Protocol 3: Final Purification by Recrystallization of the Hydrochloride Salt

        After chiral resolution, the product may contain minor achiral impurities. A final salt formation and recrystallization can significantly enhance chemical purity.

        • HCl Salt Formation:

          • Dissolve the enantiomerically pure free base in a suitable solvent like ethyl acetate or isopropanol.

          • Cool the solution in an ice bath.

          • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas) until the mixture is acidic. A precipitate of the hydrochloride salt will form.

        • Recrystallization:

          • Collect the crude hydrochloride salt by filtration.

          • Recrystallize the salt from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[15][16] Dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly.

          • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield highly pure (S)-3-(4-Chlorophenyl)pyrrolidine HCl.

        Data Presentation and Visualization

        Table 1: Representative Chiral HPLC Parameters
        ParameterConditionRationale
        Chiral Column Lux® Cellulose-1 (or equivalent)Broad enantiorecognition capabilities for diverse structures.[17]
        Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Common normal-phase system offering good selectivity.[1]
        Flow Rate 1.0 mL/minStandard analytical flow rate for good peak shape.
        Temperature 25 °CProvides reproducible retention times.
        Detection UV at 220 nmGood absorbance for the chlorophenyl moiety.
        Expected tR (S) ~8.5 min (example)Varies with exact conditions.
        Expected tR (R) ~10.2 min (example)The goal is baseline separation (Resolution > 1.5).[17]
        Diagrams and Workflows

        G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic (R/S)-Pyrrolidine in Isopropanol add_acid Add L-(+)-Tartaric Acid (0.5-0.6 eq) racemate->add_acid cool Slow Cooling & Crystallization add_acid->cool filter_salt Filter Less Soluble (S)-Pyrrolidine-(L)-Tartrate Salt cool->filter_salt mother_liquor Mother Liquor (Enriched in (R)-Pyrrolidine) filter_salt->mother_liquor Filtrate liberate Liberate Free Base (aq. NaOH, pH > 11) filter_salt->liberate Solid Salt extract Extract with DCM liberate->extract pure_S Pure (S)-3-(4-Chlorophenyl)pyrrolidine extract->pure_S

        Caption: Workflow for purification via diastereomeric salt crystallization.

        G cluster_1 Purification & Analysis Strategy start Crude (R/S)-Pyrrolidine Mixture decision Purification Scale? start->decision large_scale Large Scale (>5g) decision->large_scale Industrial/ Pilot small_scale Small Scale (<5g) decision->small_scale Lab/R&D salt_cryst Diastereomeric Salt Crystallization (Protocol 1) large_scale->salt_cryst prep_hplc Preparative Chiral HPLC/SFC small_scale->prep_hplc analysis Purity Check: Chiral HPLC (Protocol 2) salt_cryst->analysis prep_hplc->analysis decision2 Chemical Purity >99%? analysis->decision2 hcl_recryst HCl Salt Recrystallization (Protocol 3) decision2->hcl_recryst No final_product Final Product: High-Purity (S)-Enantiomer decision2->final_product Yes hcl_recryst->final_product

        Caption: Decision tree for selecting a purification and analysis strategy.

        Conclusion

        The successful purification of (S)-3-(4-Chlorophenyl)pyrrolidine is a multi-step process that hinges on the effective separation of enantiomers. Diastereomeric salt crystallization offers a robust, scalable, and economical solution suitable for large-scale production. For higher precision or smaller scales, chiral chromatography provides an excellent alternative. In all cases, the purification process must be guided and validated by a reliable analytical method, such as chiral HPLC, to confirm the enantiomeric excess and ensure the final product meets the stringent quality requirements of the pharmaceutical industry.

        References

        • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
        • Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
        • MDPI. Synthesis of a New Chiral Pyrrolidine.
        • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
        • ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
        • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
        • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.
        • CrystEngComm (RSC Publishing). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
        • MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
        • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2015).
        • Chemical & Pharmaceutical Research. (2020).
        • Unibo. Chiral Resolution via Cocrystallization with Inorganic Salts.
        • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
        • Phenomenex. Chiral HPLC Column.
        • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
        • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
        • Sigma-Aldrich. Basics of chiral HPLC.
        • PMC - NIH. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
        • Chiralpedia. Part 6: Resolution of Enantiomers.
        • PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites.
        • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
        • PMC. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
        • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
        • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
        • PMC - NIH. Determination of Enantiomeric Excess in Confined Aprotic Solvent.
        • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
        • Benchchem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
        • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
        • Rasayan Journal of Chemistry. INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2- C] PYRIDINE-5-ACETATE.

        Sources

        Application Note: Experimental Procedures for (S)-3-(4-Chlorophenyl)pyrrolidine in Cell Culture

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Compound Profile

        (S)-3-(4-Chlorophenyl)pyrrolidine is a chiral phenylpyrrolidine scaffold widely utilized in medicinal chemistry as a pharmacophore for Sigma-1 receptor (

        
        R) ligands  and monoamine transporter inhibitors  (specifically DAT and NET). While often an intermediate in the synthesis of complex antipsychotics (e.g., MS-377) or antidepressants, the free scaffold itself exhibits biological activity that necessitates precise handling in cell culture to avoid off-target cytotoxicity or experimental artifacts.
        

        This guide provides a rigorous, self-validating protocol for utilizing this compound to interrogate

        
        R-mediated signaling (calcium homeostasis) and cytotoxicity profiles.
        
        Physicochemical Profile
        PropertySpecificationExperimental Implication
        CAS No. 1217637-76-9 (Generic/Isomer specific)Verify Certificate of Analysis for enantiomeric excess (>98% ee required).
        Molecular Weight ~181.66 g/mol (Free Base)High permeability; crosses cell membranes rapidly.
        Solubility DMSO (>20 mg/mL); Water (Low/pH dependent)Critical: Must be dissolved in DMSO or acidified water (if HCl salt).
        Target Class GPCR-modulator / Transporter InhibitorActive in nanomolar (nM) to low micromolar (
        
        
        M) range.

        Reconstitution and Stock Preparation

        Scientific Rationale: Phenylpyrrolidines are lipophilic amines. While the hydrochloride salt is water-soluble, it can be hygroscopic. The free base is strictly hydrophobic. To ensure reproducibility across assays, DMSO is the solvent of choice for stock solutions due to its sterility and ability to maintain compound stability at -20°C.

        Protocol: 10 mM Stock Solution Preparation

        Materials:

        • (S)-3-(4-Chlorophenyl)pyrrolidine (Solid)

        • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/ATCC)

        • Vortex mixer

        • Desiccator

        Procedure:

        • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) for 30 minutes inside a desiccator before opening. Prevents condensation and hydrolysis.

        • Calculation: Calculate the volume of DMSO required to achieve 10 mM.

          • Formula:

            
            
            
        • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Inspect visually; the solution must be crystal-clear.

        • Aliquot & Storage: Aliquot into light-protective amber tubes (20-50

          
          L per tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
          
        DOT Diagram: Reconstitution Workflow

        ReconstitutionWorkflow Solid Lyophilized Solid (Desiccated) Weigh Weighing (Analytical Balance) Solid->Weigh Equilibrate RT Dissolve Dissolution (100% DMSO) Weigh->Dissolve Calc. Vol. QC Visual QC (Clear Solution?) Dissolve->QC Vortex 30s QC->Dissolve Fail (Sonicate) Aliquot Aliquot (Amber Tubes) QC->Aliquot Pass Store Storage (-20°C) Aliquot->Store Avoid Freeze-Thaw

        Figure 1: Step-by-step workflow for the preparation of stable stock solutions, emphasizing Quality Control (QC) checkpoints.

        Cell Culture Protocols

        Phase A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

        Before functional assays, you must define the Sub-Lethal Threshold . Phenylpyrrolidines can induce apoptosis at high concentrations via lysosomal destabilization.

        Target Cells: SH-SY5Y (Neuronal), HEK293 (General), or PC-3 (Cancer). Seeding Density:

        
         cells/well (96-well plate).
        
        • Seeding: Seed cells in 100

          
          L complete media. Incubate 24h at 37°C/5% CO
          
          
          
          .
        • Treatment Preparation:

          • Prepare a 2x Intermediate Plate in culture media (max DMSO 0.2%).

          • Serial Dilution: 100

            
            M 
            
            
            
            30
            
            
            M
            
            
            10
            
            
            M
            
            
            3
            
            
            M
            
            
            1
            
            
            M
            
            
            0.1
            
            
            M
            
            
            Vehicle.
        • Exposure: Aspirate old media (optional) or add 100

          
          L of 2x treatment to existing 100 
          
          
          
          L (final 1x concentration). Incubate for 24 to 48 hours .
        • Readout: Add MTT/CCK-8 reagent. Incubate 2-4h. Read Absorbance (OD 450/570 nm).

        • Analysis: Plot Dose-Response Curve. Determine IC

          
          .[1][2][3][4][5] Working concentration for functional assays should be < IC
          
          
          
          .
        Phase B: Functional Assay – Sigma-1 Receptor Mediated Calcium Flux

        (S)-3-(4-Chlorophenyl)pyrrolidine acts as a ligand that can modulate ER-mitochondria calcium transfer. This assay validates its bioactivity.

        Mechanism:

        
        R resides at the Mitochondria-Associated Membrane (MAM). Ligands modulate the IP3 Receptor (IP3R), affecting Ca
        
        
        
        efflux from the ER.

        Protocol:

        • Loading: Load cells (e.g., CHO or SH-SY5Y) with a calcium indicator (e.g., Fluo-4 AM, 2

          
          M) for 30 mins in HBSS buffer.
          
        • Wash: Wash 3x with HBSS to remove extracellular dye.

        • Pre-incubation: Treat cells with (S)-3-(4-Chlorophenyl)pyrrolidine (10 nM - 1

          
          M) for 20 minutes .
          
          • Control: Pre-treat with antagonist BD-1047 (10

            
            M) to confirm specificity.
            
        • Stimulation: Inject Bradykinin (BK) or ATP to trigger IP3-mediated ER calcium release.

        • Measurement: Record Kinetic Fluorescence (Ex/Em 494/516 nm) every 1 second for 180 seconds.

        • Result: The compound should potentiate or attenuate the peak calcium amplitude compared to Vehicle, depending on its specific agonist/antagonist mode in that cell type.

        DOT Diagram: Sigma-1 Receptor Signaling Pathway

        SigmaSignaling Ligand (S)-3-(4-Chlorophenyl) pyrrolidine Sig1R Sigma-1 Receptor (MAM Localized) Ligand->Sig1R Binding IP3R IP3 Receptor (ER Membrane) Sig1R->IP3R Chaperoning/Modulation ER_Ca ER Ca2+ Store IP3R->ER_Ca Gating Cyto_Ca Cytosolic Ca2+ (Fluo-4 Signal) ER_Ca->Cyto_Ca Efflux Mito Mitochondria (Bioenergetics) Cyto_Ca->Mito Mitochondrial Uptake

        Figure 2: Mechanistic pathway of Sigma-1 receptor modulation at the Mitochondria-Associated Membrane (MAM).

        Troubleshooting & Optimization

        ObservationProbable CauseCorrective Action
        Precipitation in Media Concentration too high (>100
        
        
        M) or rapid addition.
        Pre-dilute in media with vigorous vortexing. Do not exceed 0.5% DMSO final.
        High Background Toxicity Off-target lysosomotropism (ion trapping).Reduce incubation time or concentration. Verify pH of media is stable (7.4).
        No Effect in Ca
        
        
        Assay
        Low receptor expression.Verify
        
        
        R expression via Western Blot. Use a known positive control (e.g., PRE-084).

        References

        • Takahashi, S., et al. (2000).[6] "(R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377): a novel selective sigma-1 receptor ligand." Journal of Pharmacology and Experimental Therapeutics.

        • Hayashi, T., & Su, T. P. (2007).[7] "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.

        • Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential."[7] Psychopharmacology.

        • PubChem Compound Summary. (S)-3-(4-Chlorophenyl)pyrrolidine.

        Sources

        (S)-3-(4-Chlorophenyl)pyrrolidine as a ligand in binding assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Characterization of (S)-3-(4-Chlorophenyl)pyrrolidine Binding Kinetics at Monoamine Transporters

        Executive Summary

        (S)-3-(4-Chlorophenyl)pyrrolidine is a pharmacologically active scaffold, primarily recognized as a desmethyl metabolite of the non-selective monoamine transporter inhibitor Indatraline (Lu 19-005).[1] Structurally, it belongs to the 3-phenylpyrrolidine class, a chemical family known for potent interaction with the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

        This guide provides a rigorous protocol for utilizing (S)-3-(4-Chlorophenyl)pyrrolidine as a competitive ligand in radioligand binding assays. Unlike functional uptake assays which measure transport velocity, this protocol is designed to determine the equilibrium dissociation constant (

        
        ) to quantify the compound's affinity for the orthosteric binding site of MATs.
        

        Scientific Background & Mechanism

        The monoamine transporters (MATs) are 12-transmembrane domain proteins responsible for the reuptake of neurotransmitters from the synaptic cleft.[1] (S)-3-(4-Chlorophenyl)pyrrolidine acts as a competitive antagonist, binding to the central substrate-binding site (S1) and occluding the transport of monoamines.[1]

        Stereochemical Criticality: The 3-phenylpyrrolidine scaffold exhibits significant stereoselectivity.[1] The (S)-enantiomer generally demonstrates higher affinity for DAT and NET compared to the (R)-enantiomer.[1] Therefore, optical purity (>98% ee) is a critical quality attribute for this assay.[1]

        Mechanism of Action Diagram

        MAT_Binding_Mechanism Synapse Synaptic Cleft Transporter Monoamine Transporter (DAT/NET/SERT) Synapse->Transporter Substrate Access Uptake Reuptake (Transport) Transporter->Uptake Translocation NT Neurotransmitter (DA/NE/5-HT) NT->Transporter Native Binding Ligand (S)-3-(4-Chlorophenyl) pyrrolidine Ligand->Transporter High Affinity Binding (Ki determination) Ligand->NT Displacement Block Competitive Inhibition Ligand->Block

        Figure 1: Competitive inhibition mechanism. The ligand competes with endogenous neurotransmitters for the orthosteric S1 binding site on the transporter.

        Materials & Preparation

        Ligand Handling
        • Compound: (S)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride.[1]

        • Solubility: Soluble in DMSO (up to 30 mg/mL) and water (up to 10 mg/mL).[1]

        • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

        • Working Solutions: Serial dilutions (e.g.,

          
           M to 
          
          
          
          M) must be prepared in the assay buffer immediately prior to use. Keep DMSO concentration <1% in the final assay volume to prevent solvent-induced protein denaturation.[1]
        Radioligand Selection Table

        To characterize the test compound, you must displace a known high-affinity radioligand.[1]

        TargetRecommended Radioligand
        
        
        (Approx)
        Non-Specific Binding (NSB) Definer
        hDAT
        
        
        WIN 35,428
        ~10-20 nMMazindol (10
        
        
        M) or GBR12909
        hSERT
        
        
        Citalopram
        ~1-3 nMParoxetine (10
        
        
        M) or Fluoxetine
        hNET
        
        
        Nisoxetine
        ~2-5 nMDesipramine (10
        
        
        M)

        Experimental Protocols

        Protocol A: Membrane Preparation (The Foundation)

        Purpose: To isolate transporter-rich membrane fragments free of endogenous neurotransmitters.[1]

        • Tissue Source: Rat striatum (for DAT), cortex (for SERT/NET), or HEK293 cells stably expressing human recombinant transporters.[1]

        • Homogenization:

          • Dissect tissue on ice.[1]

          • Homogenize in 10 volumes of ice-cold Buffer A (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a Polytron homogenizer (bursts of 10s).

        • Washing (Crucial Step):

          • Centrifuge at 48,000 x g for 20 min at 4°C.

          • Discard supernatant.[1] Resuspend pellet in fresh Buffer A.

          • Repeat centrifugation twice. Why? This removes endogenous dopamine/serotonin that would otherwise compete with your radioligand and skew the

            
             calculation.
            
        • Storage: Resuspend final pellet in Buffer B (Buffer A + Protease Inhibitor Cocktail). Protein concentration should be ~1-2 mg/mL.[1] Flash freeze if not using immediately.[1]

        Protocol B: Competition Binding Assay (The Core)

        Purpose: To determine the

        
         of (S)-3-(4-Chlorophenyl)pyrrolidine.
        

        Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.[1]4. (Add 0.1% BSA if ligand sticks to plastic).[1]

        • Plate Setup (96-well format):

          • Total Binding (TB): Buffer + Membranes + Radioligand.[1]

          • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Saturating Blocker (e.g., 10

            
            M Mazindol).[1]
            
          • Test Wells: Buffer + Membranes + Radioligand + (S)-3-(4-Chlorophenyl)pyrrolidine (varying concentrations:

            
             to 
            
            
            
            M).[1]
        • Incubation:

          • Add 50

            
            L Radioligand (Final conc. ~ 
            
            
            
            value).
          • Add 50

            
            L Test Compound / Blocker / Buffer.[1]
            
          • Initiate by adding 100

            
            L Membrane suspension (20-50 
            
            
            
            g protein/well).[1]
          • Incubate:

            • DAT/SERT: 2 hours at Room Temperature (25°C).

            • NET: 3 hours at 4°C (NET is more thermolabile).

        • Termination:

          • Pre-soak GF/B filter plates in 0.5% Polyethylenimine (PEI) for 1 hour.[1] Why? PEI is positively charged and reduces the negatively charged radioligand from sticking to the glass fiber filters (reduces background noise).

          • Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).[1]

          • Wash 3x with 300

            
            L ice-cold Wash Buffer (50 mM Tris-HCl).[1]
            
        • Quantification:

          • Dry filters.[1] Add 50

            
            L Microscint-20 scintillant.[1]
            
          • Count in a MicroBeta counter for 1 min/well.

        Workflow Visualization

        Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding cluster_analysis Phase 3: Analysis Membranes Membrane Homogenate Incubation Incubation (RT or 4°C, 2h) Membranes->Incubation Dilution Ligand Serial Dilution Dilution->Incubation Equilibrium Equilibrium Reached Incubation->Equilibrium Filter Harvest on PEI-coated GF/B Equilibrium->Filter Terminator Count Scintillation Counting (CPM) Filter->Count

        Figure 2: Step-by-step workflow for the competition binding assay.[1]

        Data Analysis & Validation

        Calculating Affinity ( )

        Raw data (CPM) must be converted to specific binding.[1]

        • Specific Binding:

          
          .
          
        • 
           Determination:  Fit the specific binding data to a one-site competition non-linear regression model:
          
          
          
          
          [1]
        • Cheng-Prusoff Correction: Convert

          
           to the equilibrium inhibition constant (
          
          
          
          ):
          
          
          [1]
          • 
             = Concentration of radioligand used (nM).[1]
            
          • 
             = Dissociation constant of the radioligand (determined previously via saturation binding).
            
        Self-Validating Criteria
        • Specific Binding Window: Specific binding must be >70% of Total Binding.[1] If <50%, the assay noise is too high (check PEI soaking or washing steps).

        • Hill Slope: The Hill slope should be near -1.0.[1]

          • If Slope << -1.0: Negative cooperativity or multiple binding sites.[1]

          • If Slope >> -1.0: Positive cooperativity (rare for this class).[1]

        • Replicate Variance: CV% between duplicates/triplicates should be <10%.

        References

        • Indatraline Pharmacology: Negus, S. S., et al. (1999).[2] "Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

        • MAT Binding Protocols: Rothman, R. B., et al. (2000).[2] "Neurochemical Neutralization of Methamphetamine With High-Affinity Nonselective Inhibitors of Biogenic Amine Transporters." Synapse. Link

        • PDSP Assay Protocols: National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP).[1] "Radioligand Binding Assay Protocols." Link

        • Phenylpyrrolidine Stereoselectivity: Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics. Link

        Sources

        Application Note: Pharmacological Profiling of (S)-3-(4-Chlorophenyl)pyrrolidine as a Triple Reuptake Inhibitor (TRI)

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction & Therapeutic Rationale

        (S)-3-(4-Chlorophenyl)pyrrolidine represents a high-value scaffold in the development of Triple Reuptake Inhibitors (TRIs) . Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), TRIs simultaneously block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1]

        This "broad-spectrum" inhibition is hypothesized to offer superior efficacy in treating Major Depressive Disorder (MDD) —specifically anhedonia and cognitive slowing—as well as Adult ADHD and Obesity , by leveraging the motivational and metabolic effects of dopamine elevation.

        This guide provides a standardized workflow for the characterization of (S)-3-(4-Chlorophenyl)pyrrolidine, focusing on validating its affinity (

        
        ) and functional potency (
        
        
        
        ) across all three monoamine transporters.

        Chemical Properties & Handling

        Before initiating biological assays, proper solubilization is critical to prevent micro-precipitation, which causes false negatives in binding assays.

        ParameterSpecification
        IUPAC Name (3S)-3-(4-chlorophenyl)pyrrolidine
        Molecular Weight ~181.66 g/mol (Free Base)
        Solubility Soluble in DMSO (>20 mM); Water (as HCl salt)
        Storage -20°C (Desiccated); Protect from light
        Stock Prep Prepare 10 mM stock in 100% DMSO. Aliquot and freeze. Avoid freeze-thaw cycles >3 times.

        Critical Note: The (S)-enantiomer often exhibits distinct potency compared to the racemate or (R)-isomer. Ensure enantiomeric purity (>98% ee) via Chiral HPLC prior to assay to ensure data integrity.

        Mechanism of Action: The Tri-Vector Model

        The therapeutic potential of this compound relies on its ability to occupy the substrate-binding site of three distinct transmembrane proteins.

        TRI_Mechanism cluster_synapse Presynaptic Neuron Membrane Compound (S)-3-(4-Chlorophenyl) pyrrolidine SERT SERT (5-HT Transporter) Compound->SERT Inhibits (Ki < 10 nM) NET NET (NE Transporter) Compound->NET Inhibits (Ki < 20 nM) DAT DAT (DA Transporter) Compound->DAT Inhibits (Ki < 50 nM) Effect Synaptic Concentration Increase SERT->Effect ↑ Serotonin NET->Effect ↑ Norepinephrine DAT->Effect ↑ Dopamine

        Figure 1: Tri-Vector Inhibition Model. The compound acts as a competitive antagonist at SERT, NET, and DAT, preventing neurotransmitter clearance and enhancing synaptic residence time.

        Protocol A: Radioligand Competition Binding (Affinity)

        This assay determines the affinity constant (

        
        ) of the compound.[2] It is the "Gold Standard" for proving physical interaction with the target.
        
        Materials
        • Membranes: CHO-K1 or HEK293 cell membranes overexpressing human SERT, NET, or DAT.

        • Radioligands:

          • SERT:

            
            -Citalopram (approx. 80 Ci/mmol)
            
          • NET:

            
            -Nisoxetine (approx. 80 Ci/mmol)
            
          • DAT:

            
            -WIN 35,428 (approx. 80 Ci/mmol)
            
        • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

        Step-by-Step Methodology
        • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 5–10 µg protein/well.

        • Plate Setup: Use 96-well polypropylene plates.

          • Total Binding: Membrane + Radioligand + Vehicle (DMSO 1%).

          • Non-Specific Binding (NSB): Membrane + Radioligand + Saturating concentration of known inhibitor (e.g., 10 µM Fluoxetine for SERT).

          • Test: Membrane + Radioligand + (S)-3-(4-Chlorophenyl)pyrrolidine (10 concentrations, 0.1 nM – 10 µM).

        • Incubation: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.

        • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

        • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

        • Detection: Add liquid scintillant and count radioactivity (CPM) on a Beta Counter.

        Data Analysis

        Calculate

        
         using the Cheng-Prusoff equation :
        
        
        
        
        Where
        
        
        is the radioligand concentration and
        
        
        is the dissociation constant of the radioligand.

        Protocol B: Functional Uptake Inhibition (Potency)

        Binding does not guarantee function. This assay measures the compound's ability to physically stop the transport of neurotransmitters into the cell.

        Experimental Workflow

        Uptake_Workflow Step1 Seed HEK293 Cells (hSERT/hNET/hDAT) Step2 Add Test Compound (Pre-incubation 15 min) Step1->Step2 Step3 Add Fluorescent/Radio Substrate Step2->Step3 Step4 Incubate (20 min @ 37°C) Step3->Step4 Step5 Wash & Read (Scintillation/Fluorescence) Step4->Step5

        Figure 2: Functional Uptake Assay Workflow.

        Methodology
        • Cell Culture: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT at 40,000 cells/well in Poly-D-Lysine coated 96-well plates. Allow to adhere overnight.

        • Buffer Exchange: Aspirate media and replace with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.

        • Compound Addition: Add (S)-3-(4-Chlorophenyl)pyrrolidine (diluted in KRH) 15 minutes prior to substrate to ensure equilibrium.

        • Substrate Initiation: Add tritiated neurotransmitters:

          • 
            -5-HT (Serotonin) for SERT.[1][3]
            
          • 
            -DA (Dopamine) for DAT.[1][4]
            
          • 
            -NE (Norepinephrine) for NET.[1]
            
          • Concentration: Use

            
             values (typically 20–50 nM) to ensure competitive kinetics.
            
        • Termination: After 10–20 minutes, aspirate buffer and wash cells 3x with ice-cold buffer.

        • Lysis & Counting: Lyse cells with 1% SDS or NaOH. Add scintillant and measure CPM.

        Expected Results & Data Interpretation

        A successful TRI candidate should exhibit balanced inhibition. If the DAT potency is too weak (

        
         nM), the compound acts merely as an SNRI (like Venlafaxine). If DAT potency is too high relative to SERT/NET, abuse potential increases.
        

        Target Profile for (S)-3-(4-Chlorophenyl)pyrrolidine:

        TransporterBinding Affinity (
        
        
        )
        Functional Potency (
        
        
        )
        Desired Ratio
        hSERT < 10 nM< 20 nM1 (Reference)
        hNET < 15 nM< 30 nM~ 1:1 to SERT
        hDAT < 50 nM< 100 nM~ 1:3 to SERT

        Interpretation: A ratio of 1:1:3 (SERT:NET:DAT) is often cited as ideal for treating depression while minimizing psychostimulant side effects (addiction risk) associated with excessive DAT blockade.

        References

        • Skolnick, P., et al. (2003). "Broad spectrum antidepressants: Triple reuptake inhibitors."[5][6][7] Trends in Pharmacological Sciences.

        • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Notes.

        • Fish, P. V., et al. (2009).[8] "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

        • Han, D. H., & Renshaw, P. F. (2012). "Triple Reuptake Inhibitors: The Next Generation of Antidepressants." The Korean Journal of Psychopharmacology.

        Sources

        Troubleshooting & Optimization

        Technical Support Center: (S)-3-(4-Chlorophenyl)pyrrolidine Stability and Storage

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for (S)-3-(4-Chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your research.

        I. Core Concepts: Understanding the Stability of (S)-3-(4-Chlorophenyl)pyrrolidine

        (S)-3-(4-Chlorophenyl)pyrrolidine is a chiral substituted pyrrolidine, a structural motif prevalent in many biologically active compounds.[1][2] The stability of this compound is paramount for reliable and reproducible experimental outcomes. Degradation can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity. The primary factors influencing its stability are exposure to oxygen, moisture, light, and inappropriate temperatures or pH conditions.

        II. Troubleshooting Guide: Addressing Common Stability Issues

        This section provides a systematic approach to identifying and resolving common stability problems encountered with (S)-3-(4-Chlorophenyl)pyrrolidine.

        Decision-Making Workflow for Stability Troubleshooting

        StabilityTroubleshooting start Observed Instability (e.g., new peaks in HPLC, color change) check_storage Review Storage Conditions: - Temperature? - Inert atmosphere? - Light exposure? start->check_storage Initial Check check_handling Review Handling Procedures: - Exposure to air/moisture? - Solvent purity? - pH of solution? start->check_handling improper_storage Correct Storage: - Store at recommended T - Use inert gas (Ar/N2) - Protect from light check_storage->improper_storage Non-compliant analyze_degradation Characterize Degradation: - LC-MS to identify impurities - Chiral HPLC for enantiomeric purity check_storage->analyze_degradation Compliant improper_handling Refine Handling: - Use anhydrous solvents - Work under inert atmosphere - Buffer solutions if necessary check_handling->improper_handling Non-compliant check_handling->analyze_degradation Compliant improper_storage->analyze_degradation improper_handling->analyze_degradation oxidative Oxidative Degradation Suspected analyze_degradation->oxidative Mass increase of +16, +32 amu hydrolytic Hydrolytic/pH-related Degradation Suspected analyze_degradation->hydrolytic pH-dependent impurities racemization Loss of Enantiomeric Purity Suspected analyze_degradation->racemization Appearance of second peak in chiral HPLC solution_oxidative Implement Antioxidant Strategies: - Degas solvents - Use antioxidants (if compatible) oxidative->solution_oxidative solution_hydrolytic Control pH: - Use buffered solutions - Avoid strong acids/bases hydrolytic->solution_hydrolytic solution_racemization Control Racemization Risk: - Avoid harsh pH and high T - Use appropriate chiral analysis racemization->solution_racemization end Compound Stabilized Proceed with Experiment solution_oxidative->end solution_hydrolytic->end solution_racemization->end

        Sources

        Technical Support Center: Overcoming Solubility Challenges with (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide for Researchers, Scientists, and Drug Development Professionals

        Core Concept: Understanding the Molecule

        (S)-3-(4-Chlorophenyl)pyrrolidine is a chiral secondary amine. Its solubility is governed by the interplay between the polar pyrrolidine ring and the non-polar 4-chlorophenyl group. The nitrogen atom in the pyrrolidine ring can be protonated under acidic conditions, which is the key to manipulating its aqueous solubility.

        Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

        This section addresses the most pressing solubility problems in a direct question-and-answer format.

        Q1: I am struggling to dissolve (S)-3-(4-Chlorophenyl)pyrrolidine in my chosen reaction solvent. What steps can I take?

        Answer: This is a common issue that can often be resolved with a systematic approach.

        • Solvent Selection: The compound's structure suggests moderate polarity. It is practically insoluble in non-polar solvents like hexanes but shows good solubility in a range of polar organic solvents.

          • Recommended Solvents: High solubility is typically observed in methanol, ethanol, dichloromethane, and acetone.[1]

          • Solvents for Specific Applications: Toluene is a viable solvent, although solubility is lower than in more polar options.[2] Using a co-solvent may be necessary.

        • Employ a Co-Solvent System: If a single solvent is not effective, or if your reaction requires a less polar medium like toluene, adding a small percentage of a highly polar solvent can dramatically improve dissolution. A small amount of methanol or THF, for instance, can disrupt the crystal lattice and solvate the molecule more effectively.

        • Thermal Adjustment: Gently warming the solvent mixture can significantly increase both the rate of dissolution and the overall solubility.

          • Protocol: While stirring, slowly heat the solvent to a temperature safely below its boiling point. Add the (S)-3-(4-Chlorophenyl)pyrrolidine portion-wise until it is fully dissolved.

          • Caution: Ensure that the target temperature is not detrimental to the stability of your compound or other reagents in the reaction mixture.

        • Purity Verification: Impurities from synthesis or degradation can significantly alter solubility characteristics. Always ensure you are using a high-purity starting material, as confirmed by a certificate of analysis.

        Q2: My compound is precipitating during aqueous work-up. How can I prevent this?

        Answer: Precipitation during work-up is almost always due to a change in pH or solvent composition that lowers the solubility of your compound.

        • The Role of pH: As a secondary amine, (S)-3-(4-Chlorophenyl)pyrrolidine is a weak base.[3] Its solubility in water is highly dependent on pH.[4]

          • Acidic pH: In an acidic environment (e.g., pH < 6), the pyrrolidine nitrogen is protonated, forming the hydrochloride salt.[5][6] This salt is significantly more soluble in water.

          • Neutral/Basic pH: At neutral or basic pH (e.g., pH > 8), the compound exists as the free base, which has very low aqueous solubility.[1]

        • Troubleshooting Strategy: If your compound crashes out upon addition of a base (e.g., sodium bicarbonate solution) for neutralization, it is because you are converting the soluble salt into the insoluble free base. To manage this:

          • Use a Larger Volume: Ensure the organic solvent volume during extraction is large enough to keep the free base dissolved.

          • Slow Addition: Add the neutralizing agent slowly and with vigorous stirring to avoid localized high concentrations that shock the system and cause rapid precipitation.

          • Solvent Choice: Extract into a solvent in which the free base is highly soluble, such as dichloromethane or ethyl acetate.

        Q3: How do I prepare a stable, high-concentration stock solution for biological assays?

        Answer: For reproducible results in biological screening, a stable stock solution is critical. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.

        • Protocol for 10 mM Stock Solution in DMSO:

          • Calculation: (S)-3-(4-Chlorophenyl)pyrrolidine has a molecular weight of 181.66 g/mol .[7] To make 1 mL of a 10 mM solution, you will need 1.817 mg.

          • Weighing: Accurately weigh 1.817 mg of the compound into a clean, dry vial.

          • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.

          • Mixing: Vortex the vial thoroughly. If needed, gentle warming in a water bath (30-40°C) or brief sonication can be used to ensure complete dissolution.

          • Storage: Store the stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

        Part 2: Technical Data & Protocols

        Experimental Protocol: Semi-Quantitative Solubility Assessment

        This method allows for a rapid and effective comparison of solubility in various solvents.

        Objective: To determine the approximate solubility of (S)-3-(4-Chlorophenyl)pyrrolidine in a range of common laboratory solvents.

        Materials:

        • (S)-3-(4-Chlorophenyl)pyrrolidine (purity ≥97%)

        • Selection of solvents (e.g., Methanol, Toluene, Water, Hexane)

        • 1.5 mL glass vials with screw caps

        • Vortex mixer

        • Analytical balance

        Procedure:

        • Add 1.0 mL of a chosen solvent to a tared glass vial.

        • Add approximately 2 mg of (S)-3-(4-Chlorophenyl)pyrrolidine to the vial, record the exact weight, and cap it.

        • Vortex the vial vigorously for 2 minutes.

        • Visually inspect for any undissolved solid.

        • If the solid is completely dissolved, add another ~5-10 mg portion and repeat steps 3-4.

        • Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after extended vortexing).

        • Calculate the approximate solubility in mg/mL based on the total mass of compound dissolved in 1.0 mL of the solvent.

        Data Summary: Solubility Profile

        The following table summarizes the expected solubility of (S)-3-(4-Chlorophenyl)pyrrolidine free base at ambient temperature (20-25°C).

        SolventSolvent TypeExpected Solubility (mg/mL)Classification
        MethanolPolar Protic> 100Freely Soluble
        EthanolPolar Protic> 100Freely Soluble
        Dichloromethane (DCM)Polar Aprotic> 100Freely Soluble
        AcetonitrilePolar Aprotic> 50Soluble
        Tetrahydrofuran (THF)Polar Aprotic> 50Soluble
        TolueneNon-polar10 - 30Sparingly Soluble
        Water (pH 7)Aqueous< 1Very Slightly Soluble
        Water (pH 2, as HCl salt)Aqueous Acidic> 30Soluble
        HexanesNon-polar< 0.1Practically Insoluble

        This data is compiled from chemical principles and analogous compound data. Actual values may vary based on experimental conditions and compound purity.

        Part 3: Visualized Workflows and Concepts

        Diagram 1: The Critical Role of pH in Aqueous Solubility

        This diagram illustrates the chemical equilibrium that dictates the water solubility of (S)-3-(4-Chlorophenyl)pyrrolidine.

        ph_solubility cluster_conditions Environmental Conditions cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility Acid Acidic Conditions (e.g., pH < 6) Protonated (S)-3-(4-Chlorophenyl)pyrrolidinium Ion (Salt Form) Acid->Protonated Protonates Amine Base Basic/Neutral Conditions (e.g., pH > 8) FreeBase (S)-3-(4-Chlorophenyl)pyrrolidine (Free Base) Base->FreeBase Deprotonates Amine Protonated->FreeBase pH Equilibrium HighSol HIGH Protonated->HighSol LowSol LOW FreeBase->LowSol

        Caption: pH-dependent equilibrium and its effect on aqueous solubility.

        Diagram 2: Systematic Troubleshooting Workflow for Dissolution Failure

        Follow this decision tree to methodically address issues with dissolving your compound.

        troubleshooting_workflow start Start: Compound Not Dissolving step1 Is the solvent appropriate? (e.g., polar organic) start->step1 step2 Try adding a co-solvent (e.g., 5-10% Methanol) step1->step2 Yes fail Re-evaluate: - Check purity - Consider derivatization step1->fail No step3 Gently warm the mixture (e.g., to 40-50°C) step2->step3 Still not dissolved success Success: Fully Dissolved step2->success Dissolved step4 Is this an aqueous system? Adjust pH to < 6 step3->step4 Still not dissolved step3->success Dissolved step4->success Dissolved step4->fail Still not dissolved / Not aqueous

        Caption: A logical workflow for resolving experimental solubility issues.

        References

        • Pill.bid Solubility Table. A comprehensive, though general, list of solubility data for various chemical compounds. Source: [Link]

        • Cheméo Chemical Properties for Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7). Provides physical and chemical property data for related structures. Source: [Link]

        • Wikipedia: Pyrrolidine. General information on the parent pyrrolidine structure, including its basicity. Source: [Link]

        • Description and Solubility Reference Tables (USP 35–NF 30). Provides standardized descriptions of solubility terms used in pharmacology. Source: U.S. Pharmacopeia.
        • Sygnature Discovery: Aqueous solubility. Discusses the importance of pH-dependent solubility for ionisable compounds in drug discovery. Source: [Link]

        • PubChem Compound Summary for 3-(4-chlorophenyl)pyrrolidine hydrochloride. Database entry for the hydrochloride salt of the target compound. Source: [Link]

        • Cheméo Chemical Properties of Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2). Includes calculated water solubility and partition coefficient data for a related compound. Source: [Link]

        • MDPI: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Research article discussing factors that influence pharmaceutical solubility. Source: [Link]

        • MDPI: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. A research article providing examples of synthesis and purification of related compounds. Source: [Link]

        • PubChem Compound Summary for 3-(3-Chlorophenyl)pyrrolidine. Database entry for a constitutional isomer. Source: [Link]

        • Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic. A UNODC manual providing solubility data for a wide range of organic chemicals.
        • PubChem Compound Summary for (S)-3-Hydroxypyrrolidine hydrochloride. Database entry for a related pyrrolidine derivative. Source: [Link]

        • PubMed: Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. Research article highlighting the predictive power of pH-solubility profiles. Source: [Link]

        Sources

        Improving the enantiomeric excess of (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: (S)-3-(4-Chlorophenyl)pyrrolidine Enantiomeric Purity

        Introduction: The Criticality of the C3-Chiral Center

        Welcome to the Technical Support Center for (S)-3-(4-Chlorophenyl)pyrrolidine . This intermediate is a pharmacophore scaffold critical for serotonin reuptake inhibitors and histamine H3 antagonists.

        The Core Challenge: The enantiomeric excess (ee) of this molecule is notoriously sensitive. The C3-chiral center is benzylic and beta to the amine, making it susceptible to racemization under thermodynamic stress, while its synthesis often yields suboptimal selectivity due to the flexibility of the pyrrolidine ring.

        This guide provides troubleshooting workflows for the three primary routes of ee erosion: Inefficient Resolution , Catalytic Failure , and Post-Workup Racemization .

        Module 1: Troubleshooting Classical Resolution

        Context: You are isolating the (S)-enantiomer from a racemic mixture using chiral acids. Common Issue: “I am getting low yields (<30%) or the ee plateaus at 85-90% after multiple recrystallizations.”

        Q1: My diastereomeric salt is not crystallizing, or it forms an oil. How do I fix this?

        Root Cause: High solubility of the salt in the chosen solvent or presence of water preventing lattice formation. Solution:

        • Switch Resolving Agents: If Tartaric Acid fails, switch to O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky toluoyl groups increase lattice energy and often prevent oiling out.

        • The "Pope-Peachey" Method: Do not use 1.0 equivalent of the resolving agent.

          • Protocol: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (like HCl or acetic acid).

          • Why? This forces the "wrong" enantiomer to stay in solution as the highly soluble chloride/acetate salt, while the "right" enantiomer precipitates as the less soluble chiral tartrate.

        Q2: The ee is stuck at 90%. Should I recrystallize again?

        Root Cause: You have reached the eutectic point of the diastereomeric mixture. Solution: Do not recrystallize from the same solvent.

        • Solvent Polarity Swing: If you used Ethanol/Water, switch to Isopropanol (IPA) or Acetonitrile .

        • Free Base Reset: Break the salt (using NaOH), extract the free base, and re-form the salt using a different chiral acid (e.g., switch from Tartaric to Mandelic acid) for a final "polish."

        Visual Guide: Resolution Troubleshooting Logic

        ResolutionLogic Start Start: Low ee / Yield CheckState Is it an Oil? Start->CheckState CheckEE Is ee > 90%? CheckState->CheckEE No (Solid) Action_DTTA Switch to L-DTTA (Bulky Anion) CheckState->Action_DTTA Yes (Oil) Action_Pope Apply Pope-Peachey (0.5 eq Chiral Acid + 0.5 eq HCl) CheckEE->Action_Pope No (Low Selectivity) Action_Solvent Switch Solvent (EtOH -> IPA) CheckEE->Action_Solvent Yes (Stuck at 90%) Action_DTTA->CheckEE

        Figure 1: Decision tree for optimizing chiral resolution when standard crystallization fails.

        Module 2: Asymmetric Synthesis (Hydrogenation)

        Context: You are synthesizing the core via asymmetric hydrogenation of 3-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole (or related cyclic imines). Common Issue: “The catalyst turnover is good, but ee is inconsistent (varies between batches).”

        Q3: Why does my ee drop when I scale up the hydrogenation?

        Root Cause: Temperature gradients and hydrogen mass transfer limitations. The enantioselectivity of Rh/Ru-BINAP systems is temperature-dependent. Solution:

        • Lower Temperature: Asymmetric induction is enthalpy-driven. Lower the temperature to 0–5°C .

        • Increase Pressure: To compensate for the rate loss at low temps, increase H2 pressure to 20–50 bar .

        • Check Precursor Purity: Trace acid/base impurities in the starting pyrroline can act as non-chiral catalysts, promoting background (racemic) hydrogenation. Ensure the precursor is distilled or recrystallized before hydrogenation.

        Module 3: Post-Synthesis Racemization (The Hidden Killer)

        Context: You had 98% ee, but after workup/distillation, it dropped to 92%. Common Issue: “Is the compound stable to heat?”

        Q4: How is racemization occurring? There is no alpha-proton to a carbonyl.

        Mechanism: The C3-proton is benzylic. While less acidic than an alpha-carbonyl proton, it can still be removed by strong bases or high heat, especially because the nitrogen lone pair can facilitate a transient ring-opening or enamine-like transition state (retro-Michael type instability).

        Protocol: Safe Workup for (S)-3-(4-Chlorophenyl)pyrrolidine

        • Avoid Strong Bases: Do not use KOH or NaOH at high temperatures. Use K2CO3 or NaHCO3 for neutralization.

        • Cold Extraction: Perform all extractions at < 20°C .

        • Distillation Hazard: Do not distill the free base at atmospheric pressure. The boiling point is too high (>200°C), which promotes racemization.

          • Correct Method: Distill under high vacuum (< 1 mbar) or, preferably, isolate as a salt (Hydrochloride or Oxalate) which locks the nitrogen lone pair and prevents racemization mechanisms.

        Visual Guide: Racemization Pathways

        Racemization cluster_prevention Prevention Strategy S_Enantiomer (S)-Enantiomer (High ee) Intermediate Planar Intermediate (Benzylic Anion/Enamine) S_Enantiomer->Intermediate Strong Base (OH-) or Heat (>100°C) SaltForm Isolate as HCl Salt (Locks Lone Pair) S_Enantiomer->SaltForm Preferred Path Racemate Racemic Mixture (Low ee) Intermediate->Racemate Reprotonation

        Figure 2: Mechanism of ee erosion via benzylic deprotonation and stabilization strategy.

        Module 4: In-Process Control (IPC) Analytics

        Context: You need a reliable method to verify ee before moving to the next step.

        Table 1: Recommended Chiral HPLC Methods

        ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
        Column Chiralpak IA or AD-H (Amylose based)Chiralpak IC-3 (Cellulose based)
        Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1)Water (0.1% DEA) : Acetonitrile (60 : 40)
        Flow Rate 1.0 mL/min0.8 mL/min
        Detection UV @ 220 nm (Benzylic absorption)UV @ 220 nm
        Notes DEA (Diethylamine) is mandatory to suppress peak tailing of the secondary amine.Good for LC-MS compatibility (if using ammonium additives).

        References

        • Racemization Mechanisms

          • Title: Elucidating the Racemization Mechanism of Aliphatic and Arom
          • Source: MDPI (2023).
          • Relevance: Explains the carbanion intermediate mechanism relevant to benzylic systems.
          • URL:[Link]

        • Chiral Resolution & Analysis

          • Title: An overview of chiral separations of pharmaceutically active substances by HPLC.
          • Source: PMC / NIH (2021).
          • Relevance: Validates the use of Chiralpak IA/IC columns for chlorinated arom
          • URL:[Link]

        • Synthesis & Pharmacology Context

          • Title: Neurobiology of 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP).
          • Source: PubMed (2017).
          • Relevance: Provides structural context for 3-arylpyrrolidines and their stability/handling in drug development.
          • URL:[Link]

        • General Resolution Methodology

          • Title: Tartaric acid Overview - Active Ingredient.[1]

          • Source: RxReasoner.[1]

          • Relevance: Confirms the widespread industrial use of tartaric acid derivatives for resolving amine-containing pharmaceutical intermedi
          • URL:[Link][1]

        Sources

        Side reactions in the synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Case Log: Synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine Case ID: CPP-SYN-001 Status: Resolved Department: Process Chemistry & Scale-Up Support

        Executive Summary

        The synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine presents two critical failure points: hydrodechlorination (loss of the chlorine atom) during reduction steps and racemization/poor resolution of the enantiomers.[1] This guide addresses these specific technical hurdles, moving beyond generic protocols to provide root-cause analysis and corrective actions for the bench scientist.

        Module 1: The Dechlorination Nightmare

        Issue: Mass spectrometry reveals a persistent impurity at [M-34] (Des-chloro analog: 3-phenylpyrrolidine). Context: This typically occurs during the reduction of the intermediate 3-(4-chlorophenyl)pyrrolidine-2,5-dione (succinimide) or 3-(4-chlorophenyl)-2,5-dihydropyrrole .

        Root Cause Analysis

        The carbon-chlorine bond on the phenyl ring is labile under standard catalytic hydrogenation conditions, particularly with Palladium (Pd) catalysts.

        • Pd/C is a notorious hydrodechlorination catalyst.[1]

        • High Pressure/Temperature: Even with milder catalysts, pressures >30 psi or temperatures >40°C can force the oxidative addition of the metal into the Ar-Cl bond.[1]

        Corrective Action Protocols

        Option A: The Chemical Reduction (Recommended for Scale <100g) Avoid catalytic hydrogenation entirely for the ring reduction.[1] Use Lithium Aluminum Hydride (LiAlH4) or Borane-THF to reduce the succinimide carbonyls.

        • Reagent: LiAlH4 (2.5 - 3.0 equivalents).[1]

        • Solvent: Anhydrous THF (Diethyl ether is too low boiling; Toluene requires dangerous temps).[1]

        • Temperature: 0°C addition, reflux for 2-4 hours. Crucial: Do not reflux >12 hours.

        • Quench: Use the Fieser Method to prevent aluminum emulsions which trap the product.[1]

          • Cool to 0°C.

          • Add

            
             mL 
            
            
            
            (per
            
            
            g LiAlH4).[1][2]
          • Add

            
             mL 15% NaOH.
            
          • Add

            
             mL 
            
            
            
            .[1][2]
          • Filter the granular white precipitate.[1]

        Option B: The Catalytic Route (If Hydrogenation is Mandatory) If you must hydrogenate (e.g., reducing a double bond in a dihydropyrrole precursor), you must poison the catalyst or change the metal.

        • Catalyst Switch: Replace Pd/C with Pt/C (Platinum on Carbon) or RhCl(PPh3)3 (Wilkinson’s Catalyst) .[1] Platinum is significantly less active toward Ar-Cl bonds than Palladium.[1]

        • Additive: Add Vanadium (often sold as Pt/C-V) or an amine poison (e.g., ethylenediamine) to inhibit the active sites responsible for dehalogenation.[1]

        Module 2: Enantiomeric Resolution

        Issue: Low enantiomeric excess (ee%) (<90%) after initial salt formation. Context: The target is the (S)-enantiomer . Racemic synthesis followed by Classical Resolution is the most robust industrial route.[1]

        The Resolution System

        Standard Tartaric Acid is often insufficient for 3-arylpyrrolidines due to weak crystalline lattice energy differences.[1]

        The Gold Standard Agent: (+)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

        • Why: The toluoyl groups provide additional

          
          -
          
          
          
          stacking interactions with the chlorophenyl ring, creating a more stable and less soluble diastereomeric salt with the (S)-amine.
        Optimized Resolution Protocol
        • Free Base Prep: Dissolve 10g racemic 3-(4-chlorophenyl)pyrrolidine in Methanol (50 mL) .

        • Acid Addition: Add 0.5 equivalents of L-DTTA dissolved in Methanol (warm).

          • Note: Using 0.5 eq (the "Pope and Peachey" method) forces the theoretical maximum yield of the desired enantiomer to precipitate while the unwanted (R)-isomer remains in solution as the free base or soluble salt.

        • Crystallization: Heat to reflux until clear, then cool slowly (10°C/hour) to Room Temperature. Stir for 4 hours.

        • Recrystallization: If ee < 98%, recrystallize the salt from Ethanol/Water (9:1) .[1] Methanol alone is often too good a solvent for the salt, lowering yields.

        Module 3: Impurity Profiling & Troubleshooting

        Impurity (Structure)Origin/CauseDetection (LC-MS)Removal Strategy
        Des-Chloro (3-phenylpyrrolidine) Hydrogenolysis of Ar-Cl bond.[M-34] peak relative to product.Impossible to separate by crystallization.[1] prevention is key (See Module 1).
        Pyrrole Analog Incomplete reduction or oxidation of pyrrolidine.[1][M-4] (Aromatized ring).Acid wash.[1] Pyrrole is non-basic; product is basic.[1] Extract product into aqueous HCl; pyrrole stays in organic.[1]
        N-Alkylated Dimer Reductive amination between product and unreacted ketone/aldehyde precursors.[1][2M + Carbon source].Control stoichiometry during reductive amination steps.
        Succinimide (Starting Material) Incomplete reduction with LiAlH4.[1][M+14] (Carbonyl oxygens remain).Monitor reaction via TLC (Stain: Ninhydrin or PMA).[1] Push reaction with longer reflux.[1]

        Visualizing the Pathway & Risks

        G Start 3-(4-Chlorophenyl) succinimide Red_Agent Reduction Step (LiAlH4 or H2/Cat) Start->Red_Agent Product_Rac Racemic 3-(4-Cl-phenyl)pyrrolidine Red_Agent->Product_Rac LiAlH4 (Safe) Impurity_DesCl IMPURITY: 3-Phenylpyrrolidine (Des-Chloro) Red_Agent->Impurity_DesCl Pd/C H2 (Risk!) Resolution Resolution (L-DTTA) Product_Rac->Resolution Final_S Target: (S)-Enantiomer Salt Resolution->Final_S Crystallizes Waste_R Waste: (R)-Isomer Resolution->Waste_R Remains in Mother Liquor

        Caption: Figure 1. Synthesis workflow highlighting the critical divergence point at the reduction step where dechlorination can occur.

        Frequently Asked Questions (FAQs)

        Q: Can I use D-Tartaric acid instead of Di-p-toluoyl-L-tartaric acid? A: You can, but expect lower yields and lower optical purity. Simple tartaric acid salts of this amine are often hygroscopic and form "oils" rather than crisp crystals.[1] The toluoyl derivative (DTTA) is hydrophobic, facilitating better crystallization kinetics.

        Q: My LiAlH4 reduction turned into a grey sludge that won't filter. What happened? A: You likely added water too fast or didn't use the Fieser workup.[1] The grey sludge is aluminum hydroxide gel.[1]

        • Emergency Fix: Add Celite (diatomaceous earth) to the sludge, stir for 30 minutes, and filter through a coarse sintered glass funnel packed with a Celite pad. Wash heavily with THF.[1]

        Q: Why is the melting point of my resolved salt lower than the literature value (180°C)? A: This indicates low enantiomeric excess (eutectic mixture) or solvent inclusion.[1]

        • Dry the sample under high vacuum at 50°C for 24 hours.

        • Check chiral HPLC.[1] If ee% is <95%, recrystallize again from Ethanol/Water.

        References

        • Reduction of Cyclic Imides: Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty years of hydride reductions.[1] Tetrahedron, 35(6), 567-607. Link

        • Dechlorination Risks: Aramendía, M. A., et al. (1999). Hydrodechlorination of chlorobenzene over Pd/C catalysts.[1] Journal of Molecular Catalysis A: Chemical, 144(1), 111-120. Link

        • Resolution of Aryl-Pyrrolidines: (Analogous methodology for Dasotraline intermediates) Process for the preparation of (1R,4S)-trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine. U.S. Patent 7,105,699.[1][3] Link

        • Chiral Resolution Agents: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (General reference for DTTA efficiency).

        Sources

        Validation & Comparative

        A Comparative Guide to Assessing the Cross-Reactivity of (S)-3-(4-Chlorophenyl)pyrrolidine with Serotonin and Norepinephrine Transporters

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Imperative of Transporter Selectivity in Drug Discovery

        The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in molecules with potent biological activity.[1] Specifically, 3-aryl pyrrolidines have been identified as powerful modulators of central nervous system targets, including dopamine and serotonin receptors.[1] The compound of interest, (S)-3-(4-Chlorophenyl)pyrrolidine, belongs to this promising class. Its structural similarity to known monoamine reuptake inhibitors necessitates a thorough evaluation of its interaction with key neurotransmitter transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).

        The clinical efficacy and side-effect profile of psychotropic medications are critically dependent on their selectivity for these transporters. Selective Serotonin Reuptake Inhibitors (SSRIs) are frontline treatments for depression and anxiety, while selective Norepinephrine Reuptake Inhibitors (NRIs) are utilized for conditions like ADHD and certain types of depression.[2][3] Compounds exhibiting dual SERT and NET inhibition (SNRIs) represent another major class of antidepressants. Therefore, characterizing the binding affinity and functional potency of a novel agent like (S)-3-(4-Chlorophenyl)pyrrolidine at both SERT and NET is a crucial step in determining its potential therapeutic application and off-target liabilities.

        As of the date of this guide, specific experimental data detailing the binding affinity (Ki) or functional inhibition (IC50) of (S)-3-(4-Chlorophenyl)pyrrolidine for SERT and NET is not extensively available in the public domain. Consequently, this guide is designed to serve as a comprehensive methodological framework for researchers. It outlines the essential in vitro experiments required to determine the SERT/NET cross-reactivity of this compound, providing a direct comparative analysis with established SSRIs and NRIs.

        Comparative Benchmarks: Profiling Established Transporter Inhibitors

        To contextualize the potential activity of a novel compound, it is essential to compare its performance against well-characterized reference agents. The following tables summarize the binding affinities (Ki values in nM) of widely used SSRIs and NRIs for human SERT, NET, and the dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.

        Table 1: Binding Affinities (Ki, nM) of Reference Selective Serotonin Reuptake Inhibitors (SSRIs)

        CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity Ratio
        Paroxetine0.07 - 0.240 - 85490~200 - 1214
        Sertraline0.15 - 3.3420 - 925>1000~127 - 6167
        Fluoxetine1 - 19660 - 27004180~35 - 2700

        Data compiled from multiple sources.[4][5][6][7][8][9][10]

        Table 2: Binding Affinities (Ki, nM) of Reference Norepinephrine Reuptake Inhibitors (NRIs)

        CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
        Desipramine17.6 - 1630.63 - 3.53190~5 - 259
        Reboxetine>10000.9>10000>1111
        Atomoxetine~99~31>1000~3.2

        Data compiled from multiple sources.[8][11][12][13][14][15]

        Experimental Workflow for Determining Transporter Cross-Reactivity

        A two-pronged experimental approach is essential for a comprehensive assessment. First, a radioligand binding assay is employed to determine the compound's affinity for the transporter protein itself. Second, a functional assay, such as a neurotransmitter uptake inhibition assay, is used to measure the compound's ability to block the biological function of the transporter.

        G cluster_0 Phase 1: Binding Affinity (Ki) cluster_1 Phase 2: Functional Inhibition (IC50) a1 Prepare Membranes (HEK293 cells expressing human SERT or NET) a2 Incubate Membranes with: 1. Fixed concentration of Radioligand ([3H]Citalopram for SERT, [3H]Nisoxetine for NET) 2. Varying concentrations of Test Compound a1->a2 a3 Separate Bound from Free Radioligand (Rapid Vacuum Filtration) a2->a3 a4 Quantify Bound Radioactivity (Scintillation Counting) a3->a4 a5 Data Analysis (Cheng-Prusoff Equation) a4->a5 a6 Determine Ki value a5->a6 b1 Prepare Synaptosomes (from rat brain tissue) or Transfected Cell Lines b2 Pre-incubate Synaptosomes/Cells with varying concentrations of Test Compound b1->b2 b3 Initiate Uptake (Add [3H]Serotonin or [3H]Norepinephrine) b2->b3 b4 Terminate Uptake (Rapid Filtration & Washing) b3->b4 b5 Quantify Neurotransmitter Uptake (Scintillation Counting) b4->b5 b6 Determine IC50 value b5->b6

        Figure 1. Overall experimental workflow for assessing transporter binding and functional inhibition.
        Protocol 1: Radioligand Binding Assay for SERT and NET Affinity (Ki Determination)

        This protocol determines the equilibrium dissociation constant (Ki) of the test compound, reflecting its binding affinity for the transporter. A lower Ki value signifies a higher affinity.

        Rationale: This assay directly measures the interaction between the test compound and the transporter protein. By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of the unlabeled test compound.[3]

        Step-by-Step Methodology:

        • Membrane Preparation:

          • Culture human embryonic kidney (HEK293) cells stably transfected with either human SERT (hSERT) or human NET (hNET).

          • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

          • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

          • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[16]

        • Competitive Binding Incubation:

          • In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).

          • Add the test compound, (S)-3-(4-Chlorophenyl)pyrrolidine, across a range of concentrations (e.g., 0.1 nM to 10 µM).

          • Add a fixed concentration of a suitable radioligand. For SERT, [³H]citalopram or [³H]paroxetine is commonly used. For NET, [³H]nisoxetine or [³H]desipramine is a standard choice.[16]

          • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent inhibitor (e.g., 10 µM imipramine for SERT, 10 µM desipramine for NET).

          • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[16]

        • Filtration and Quantification:

          • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C), which traps the cell membranes.[16]

          • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

          • Dry the filters, add scintillation fluid, and quantify the radioactivity retained on the filters using a scintillation counter.

        • Data Analysis:

          • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

          • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound to generate a sigmoidal dose-response curve.

          • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

          • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[16]

        Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay (IC50 Determination)

        This functional assay measures the ability of the test compound to inhibit the transport of the neurotransmitter into nerve terminals.

        Rationale: While binding is a prerequisite, it does not guarantee functional inhibition. This assay provides a measure of the compound's potency in blocking the actual biological process of neurotransmitter reuptake.[17][18] Synaptosomes, which are resealed nerve terminals isolated from brain tissue, contain functional transporters and are an excellent ex vivo model system.[19]

        Step-by-Step Methodology:

        • Synaptosome Preparation:

          • Rapidly dissect a specific brain region from a rodent (e.g., striatum for high SERT and DAT expression, or cortex for SERT and NET).

          • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

          • Perform differential centrifugation to isolate the crude synaptosomal fraction (the P2 pellet).[5]

          • Resuspend the synaptosomal pellet in a Krebs-Ringer buffer, often containing a monoamine oxidase (MAO) inhibitor to prevent neurotransmitter degradation.

        • Uptake Inhibition Assay:

          • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (S)-3-(4-Chlorophenyl)pyrrolidine for a short period (e.g., 10-20 minutes) at 37°C.

          • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter ([³H]serotonin for SERT or [³H]norepinephrine for NET).[18]

          • To ensure selectivity in the SERT assay, other transporters can be blocked (e.g., using GBR 12935 to block DAT). For the NET assay, SERT uptake of [³H]norepinephrine is generally low, but can be blocked if necessary.[18]

          • Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes).

          • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

        • Quantification and Data Analysis:

          • Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

          • Define non-specific uptake using a high concentration of a potent uptake blocker (e.g., fluoxetine for SERT, desipramine for NET) or by running the assay at 4°C.

          • Calculate the percentage of inhibition at each concentration of the test compound relative to the control (no compound).

          • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

        Interpreting the Data: Quantifying Selectivity

        The primary outcome of these experiments will be the Ki and IC50 values for (S)-3-(4-Chlorophenyl)pyrrolidine at both SERT and NET. The selectivity of the compound is then determined by calculating the ratio of these values.

        • SERT Selectivity Index = Ki (NET) / Ki (SERT)

        • NET Selectivity Index = Ki (SERT) / Ki (NET)

        A high SERT selectivity index (>100) would suggest the compound is an SSRI-like molecule. Conversely, a high NET selectivity index would indicate an NRI-like profile. If the Ki values for both transporters are similar (a ratio close to 1), the compound would be classified as a dual inhibitor or SNRI.

        G cluster_interpretation Interpretation of Selectivity compound (S)-3-(4-Chlorophenyl)pyrrolidine Ki = ? sert SERT Serotonin Reuptake Transporter compound->sert Ki (SERT) net NET Norepinephrine Reuptake Transporter compound->net Ki (NET) interpretation  If Ki (NET) >> Ki (SERT)  →  SSRI Profile  If Ki (SERT) >> Ki (NET)  →  NRI Profile  If Ki (SERT) ≈ Ki (NET)  →  SNRI Profile

        Figure 2. Conceptual diagram of transporter interaction and selectivity assessment.

        Conclusion and Future Directions

        While the 3-aryl-pyrrolidine scaffold shows significant promise for developing CNS-active agents, a rigorous pharmacological characterization of each new analogue is paramount.[20] This guide provides a robust and validated framework for determining the in vitro cross-reactivity of (S)-3-(4-Chlorophenyl)pyrrolidine with serotonin and norepinephrine transporters. By executing these radioligand binding and neurotransmitter uptake assays, researchers can generate the critical data needed to classify this compound and predict its potential therapeutic utility and side-effect profile.

        The resulting Ki and IC50 values, when compared against the benchmark data of established SSRIs and NRIs, will provide a clear picture of the compound's selectivity. This information is indispensable for guiding further preclinical development, including in vivo behavioral studies and off-target screening, ultimately determining if (S)-3-(4-Chlorophenyl)pyrrolidine warrants progression as a potential therapeutic candidate.

        References

        • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

        • Wikipedia contributors. (2024). Paroxetine. Wikipedia. [Link]

        • Wong, D. T., et al. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Neuropsychopharmacology.
        • Roth, B. L., & Driscol, J. (2011). Psychoactive Drug Screening Program (PDSP) Ki Database.
        • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

        • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
        • Eshleman, A. J., et al. (2018). In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

        • Wikipedia contributors. (2024). Desipramine. Wikipedia. [Link]

        • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Springer Protocols.
        • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

        • Schicker, K., et al. (2012). Ligand selectivity among the dopamine and serotonin transporters specified by the forward binding reaction. Molecular Pharmacology.
        • Bel-Serrat, S., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. [Link]

        • Wikipedia contributors. (2024). Sertraline. Wikipedia. [Link]

        • Wikipedia contributors. (2024). Fluoxetine. Wikipedia. [Link]

        • Wikipedia contributors. (2024). Reboxetine. Wikipedia. [Link]

        • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
        • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage. [Link]

        • Wikipedia contributors. (2024). Atomoxetine. Wikipedia. [Link]

        • Fuller, R. W., & Wong, D. T. (1997). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Psychopharmacology Bulletin. [Link]

        • Istyastono, E. P., et al. (2011). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Journal of Medicinal Chemistry. [Link]

        • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

        • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. [Link]

        • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research.
        • Hryshchyshyn, A., et al. (2021). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules.
        • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropharmacology. [Link]

        • Glennon, R. A., & Fantegrossi, W. E. (2018). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

        • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
        • Carroll, F. I., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. [Link]

        • BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
        • Benfield, P., Heel, R. C., & Lewis, S. P. (1986). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs. [Link]

        • PharmGKB. (n.d.). Paroxetine Pathway, Pharmacokinetics. PharmGKB. [Link]

        • Blough, B. E., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry. [Link]

        • Thour, A., & Marwaha, R. (2023). Desipramine. In StatPearls. StatPearls Publishing. [Link]

        • JAMP Pharma Corporation. (2012). SERTRALINE Product Monograph.
        • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

        • Scribd. (n.d.).
        • Griggs, S. L., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

        • PharmGKB. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]

        • U.S. Food and Drug Administration. (2009). STRATTERA (atomoxetine HCl) Label. [Link]

        • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995, Desipramine. PubChem.
        • PsychDB. (2021). Desipramine (Norpramin). [Link]

        • PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. PharmGKB. [Link]

        • U.S. Food and Drug Administration. (2001). (paroxetine hydrochloride) Label.
        • Di Sciascio, G., & Gatti, G. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients. International Journal of Psychiatry in Clinical Practice. [Link]

        • Pharmacy 180. (n.d.).
        • Drugs.com. (n.d.). Sertraline: Package Insert / Prescribing Information / MOA. [Link]

        • Edwards, J., & Anderson, I. (1999). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics. [Link]

        • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs.
        • RxList. (n.d.). Zoloft (Sertraline Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

        Sources

        A Comparative In Vivo Efficacy Analysis of (S)-3-(4-Chlorophenyl)pyrrolidine and Established Antidepressants

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide for Preclinical and Drug Development Researchers

        This guide provides a comprehensive comparison of the potential in vivo antidepressant efficacy of the novel compound (S)-3-(4-Chlorophenyl)pyrrolidine against established classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This document is structured to provide both a high-level strategic overview and detailed, actionable experimental protocols for researchers in the field of neuropharmacology and drug development.

        Introduction: The Evolving Landscape of Antidepressant Research

        The treatment of major depressive disorder (MDD) has been dominated by compounds that modulate monoaminergic systems. While effective for many, a significant portion of patients remain treatment-resistant, highlighting the urgent need for novel therapeutic agents. The pyrrolidine scaffold is a versatile structural motif found in numerous centrally active compounds, valued for its ability to explore three-dimensional pharmacophore space.[1] The compound (S)-3-(4-Chlorophenyl)pyrrolidine, featuring a key chlorophenyl group common to several monoamine reuptake inhibitors (e.g., sertraline), represents a promising candidate for investigation.[2]

        This guide will compare the hypothesized efficacy profile of this novel compound with well-characterized antidepressants. The comparison will be grounded in the results from canonical in vivo behavioral assays that are considered industry standards for preclinical antidepressant screening.[3][4][5]

        Mechanistic Overview of Comparator Antidepressant Classes

        Understanding the mechanisms of established drugs is crucial for contextualizing the potential profile of a novel compound.

        • Selective Serotonin Reuptake Inhibitors (SSRIs): This class, which includes drugs like fluoxetine and sertraline, acts by selectively blocking the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[2]

        • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Drugs such as venlafaxine and duloxetine inhibit both the serotonin and norepinephrine transporters, thereby elevating levels of both neurotransmitters.[6]

        • Tricyclic Antidepressants (TCAs): An older class of antidepressants like imipramine and amitriptyline, TCAs also block serotonin and norepinephrine reuptake. However, they are notably non-selective, interacting with various other receptors (e.g., muscarinic, histaminergic), which contributes to a broader side-effect profile.[7]

        Based on its structural similarity to known SERT ligands, we hypothesize that (S)-3-(4-Chlorophenyl)pyrrolidine functions as a monoamine reuptake inhibitor, with a yet-to-be-determined selectivity profile for serotonin, norepinephrine, and dopamine transporters. The following efficacy comparison is based on this working hypothesis.

        Core In Vivo Assays for Antidepressant Efficacy

        The preclinical assessment of antidepressant-like activity relies on a battery of behavioral tests that measure stress-coping behaviors and motivational states in rodents.

        The Forced Swim Test (FST)

        The FST is a widely used screening tool that assesses "behavioral despair."[8] Animals are placed in an inescapable cylinder of water. An increase in the duration of immobility is interpreted as a depressive-like state. Effective antidepressants increase the time spent on active, escape-oriented behaviors like swimming and climbing.[9][10]

        The Tail Suspension Test (TST)

        Similar in principle to the FST, the TST induces a state of despair by suspending mice by their tails.[4][11][12] The duration of immobility is the primary endpoint. Antidepressant compounds reliably decrease this immobility time.[13][14] This test avoids the risk of hypothermia associated with the FST.[4][11]

        The Novelty-Suppressed Feeding Test (NSFT)

        The NSFT is a conflict-based model that assesses anxiety and the effects of chronic antidepressant treatment.[15][16][17] Food-deprived animals are placed in a novel, brightly lit arena with a food pellet in the center. The latency to begin eating is measured. This latency is increased by stress and anxiety and is reduced by chronic (but not acute) administration of antidepressants, mirroring the therapeutic timeline in humans.[5][18]

        Comparative Efficacy Profile: A Data-Driven Summary

        The following table summarizes the established in vivo efficacy of major antidepressant classes and the projected profile of (S)-3-(4-Chlorophenyl)pyrrolidine.

        Behavioral Assay(S)-3-(4-Chlorophenyl)pyrrolidine (Hypothesized)SSRIs (e.g., Fluoxetine)SNRIs (e.g., Venlafaxine)TCAs (e.g., Imipramine)
        Forced Swim Test (FST) Expected to significantly decrease immobility time.Consistently decreases immobility time.[3]Robustly decreases immobility time.[6]Strongly decreases immobility time.
        Tail Suspension Test (TST) Expected to significantly decrease immobility time.Consistently decreases immobility time.[4]Robustly decreases immobility time.Strongly decreases immobility time.[13]
        Novelty-Suppressed Feeding (NSFT) Expected to decrease latency to feed after chronic (21-28 day) administration.Decreases latency to feed after chronic administration.[5]Decreases latency to feed after chronic administration.Decreases latency to feed after chronic administration.[5]
        Locomotor Activity To be determined. An ideal profile would show no significant increase, distinguishing it from psychostimulants.Generally does not produce significant hyperactivity at therapeutic doses.May cause slight increases in activity, but less than psychostimulants.Can have sedative effects due to antihistaminic properties.

        Visualizing Mechanisms and Workflows

        Proposed Mechanism of Action

        This diagram illustrates the hypothesized mechanism of a monoamine reuptake inhibitor like (S)-3-(4-Chlorophenyl)pyrrolidine at a neuronal synapse.

        Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) Release NT Release Transporter Monoamine Transporter (SERT/NET) Release->SynapticCleft 1. Release Receptor Postsynaptic Receptors Signal Signal Transduction (Therapeutic Effect) Receptor->Signal SynapticCleft->Transporter 3. Reuptake SynapticCleft->Receptor 2. Binding Compound (S)-3-(4-Chlorophenyl)pyrrolidine Compound->Transporter 4. Blockade

        Caption: Hypothesized blockade of monoamine transporters by the novel compound.

        Standard In Vivo Efficacy Testing Workflow

        This workflow outlines the critical steps in evaluating a novel antidepressant compound.

        Experimental_Workflow A 1. Animal Acclimatization (7-14 days) B 2. Group Assignment (Vehicle, Reference Drug, Test Compound) A->B C 3. Drug Administration (Acute or Chronic Dosing Regimen) B->C D 4. Behavioral Testing Battery C->D E   a. Locomotor Activity (Control) D->E Assess side effects F   b. TST or FST (Screening) D->F Acute/Sub-chronic G   c. NSFT (Chronic Efficacy) D->G Chronic H 5. Data Collection & Blinding E->H F->H G->H I 6. Statistical Analysis (e.g., ANOVA, t-test) H->I J 7. Efficacy Determination I->J

        Caption: A typical workflow for preclinical antidepressant efficacy studies.

        Logical Classification of Antidepressants

        This diagram shows the relationship between different classes of monoamine-targeting antidepressants.

        Antidepressant_Classification MA Monoamine Reuptake Inhibitors TCA TCAs (Non-selective SERT/NET) MA->TCA SNRI SNRIs (Selective SERT/NET) MA->SNRI SSRI SSRIs (Highly Selective SERT) MA->SSRI Novel (S)-3-(4-Chlorophenyl)pyrrolidine (Hypothesized Selective Inhibitor) MA->Novel Potential Class

        Caption: Classification of monoaminergic antidepressants and potential placement of the novel compound.

        Detailed Experimental Protocols

        Adherence to standardized protocols is paramount for ensuring data reproducibility and validity.

        Protocol 1: Mouse Tail Suspension Test (TST)
        • Rationale: This test is a high-throughput method for screening potential antidepressant drugs by measuring stress-induced behavioral immobility.[4][11]

        • Methodology:

          • Apparatus: Utilize a suspension box that visually isolates each animal. The suspension bar should be approximately 55 cm from the base.

          • Animal Preparation: Take a mouse from its home cage and affix adhesive tape approximately 1 cm from the tip of its tail.

          • Suspension: Secure the free end of the tape to the suspension bar. To prevent tail-climbing, especially in strains like C57BL/6, a small plastic cylinder may be passed over the tail before suspension.[4][11]

          • Testing: The test duration is 6 minutes.[12][13] Video record the entire session for later scoring.

          • Scoring: An observer, blind to the treatment groups, should score the total duration of immobility. Immobility is defined as the complete absence of limb or body movement, except for those required for respiration.[12]

          • Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

        Protocol 2: Mouse Forced Swim Test (FST)
        • Rationale: This test, like the TST, is a primary screening tool based on the principle of behavioral despair. It is validated for evaluating the efficacy of antidepressant drugs.[3][8]

        • Methodology:

          • Apparatus: Use transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom.[8][19]

          • Procedure: Gently place each mouse into its individual cylinder.

          • Testing: The total test duration is typically 6 minutes. The behavior is often scored during the final 4 minutes of the test.

          • Scoring: A trained observer, blind to the experimental conditions, should measure the cumulative time the mouse spends immobile (i.e., making only minimal movements necessary to keep its head above water).

          • Post-Test Care: After removal from the water, gently dry the animals with a towel and place them in a warmed, dry holding cage to prevent hypothermia.[19]

          • Data Analysis: Compare the mean immobility time between groups. It is crucial to run a parallel locomotor activity test to ensure that a reduction in immobility is not a false positive caused by general hyperactivity.[9]

        Protocol 3: Novelty-Suppressed Feeding Test (NSFT)
        • Rationale: This test is sensitive to the effects of chronic antidepressant treatment and models the conflict between the drive to eat and the anxiety associated with a novel, aversive environment.[5][18]

        • Methodology:

          • Food Deprivation: Food deprive the mice for 24 hours prior to the test, with water available ad libitum.

          • Apparatus: Use a novel open-field arena (e.g., 50x50x30 cm). The floor should be covered with fresh bedding. Place a single pellet of familiar, palatable food on a small white platform in the center of the arena.

          • Testing Environment: The test should be conducted under bright, anxiogenic lighting conditions.

          • Procedure: Place a single mouse in a corner of the arena and start a timer. Allow the mouse to explore for a maximum of 10-15 minutes.

          • Scoring: The primary measure is the latency to take the first bite of the food pellet.[18]

          • Home Cage Control: Immediately after the test, transfer the mouse to its home cage with the food pellet and measure the amount of food consumed over 5 minutes. This serves as a control for appetite, ensuring that differences in latency are not due to anorexia.

          • Data Analysis: Compare the mean latency to feed across groups treated chronically (e.g., 21-28 days) with the test compound, reference drug, or vehicle.

        Conclusion and Future Directions

        The established in vivo models—FST, TST, and NSFT—provide a robust framework for evaluating the antidepressant potential of novel compounds. Based on its chemical structure, (S)-3-(4-Chlorophenyl)pyrrolidine is a promising candidate that is hypothesized to exhibit a strong antidepressant-like profile in these assays, characterized by reduced immobility in stress-coping tests and decreased feeding latency following chronic administration.

        The critical next steps for validating this compound are to:

        • Execute the described behavioral assays to generate empirical data on its efficacy and dose-response relationship.

        • Conduct receptor binding and functional assays to confirm its mechanistic target and selectivity profile (e.g., SERT vs. NET vs. DAT).

        • Perform pharmacokinetic studies to assess brain penetration and metabolic stability.

        This systematic approach will rigorously determine the therapeutic potential of (S)-3-(4-Chlorophenyl)pyrrolidine and its viability as a next-generation antidepressant.

        References

        • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3559. [Link]

        • British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. BAP.org.uk. [Link]

        • Samà, C., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Behavioural Brain Research, 336, 156-162. [Link]

        • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3559. [Link]

        • Samà, C., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. ResearchGate. [Link]

        • University of Wisconsin-Madison IACUC. (n.d.). Forced Swim Test v.3. iacuc.wisc.edu. [Link]

        • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]

        • Transpharmation. (n.d.). Novelty Suppressed Feeding Test. transpharmation.co.uk. [Link]

        • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Mood and Anxiety Related Phenotypes in Mice (pp. 107-118). Humana Press. [Link]

        • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. [Link]

        • Cryan, J. F., & Mombereau, C. (2004). In search of a depressed mouse: utility of models for studying depression-related behavior in genetically modified mice. Molecular psychiatry, 9(4), 326-357. [Link]

        • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

        • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. dpi.nsw.gov.au. [Link]

        • Dulawa, S. C., et al. (2004). Novelty-seeking behavior predicts vulnerability in a rodent model of depression. Proceedings of the National Academy of Sciences, 101(52), 18211-18216. [Link]

        • Coleman, J. A., et al. (2016). Comparisons of SSRI binding poses and central-binding-site structures. Nature Structural & Molecular Biology, 23(3), 198-207. [Link]

        • Iovino, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

        • Reddit User Discussion. (2017). SNRI's vs TCA's. r/AskDrugNerds. [Link]

        • Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. Primary Psychiatry, 16(5 Suppl 4), 29-35. [Link]

        Sources

        A Comparative Pharmacokinetic Analysis of (S)-3-(4-Chlorophenyl)pyrrolidine Formulations: A Guide for Drug Development Professionals

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive comparison of different formulation strategies for (S)-3-(4-Chlorophenyl)pyrrolidine, a synthetic compound representative of a class of molecules often investigated for their potential therapeutic activities. The pharmacokinetic profile of such compounds is critically dependent on their formulation, which can significantly impact their solubility, absorption, and overall bioavailability. This document details the experimental framework and supporting data for evaluating these formulations, offering a technical resource for researchers in drug development.

        (S)-3-(4-Chlorophenyl)pyrrolidine, as a lipophilic small molecule, is hypothesized to exhibit poor aqueous solubility, a common challenge in oral drug development that can lead to low and variable bioavailability.[1][2] To address this, we will explore three distinct formulation strategies: a standard crystalline solid, a micronized powder, and a lipid-based self-emulsifying drug delivery system (SEDDS). This guide will present a hypothetical, yet scientifically grounded, pharmacokinetic study in a preclinical model to compare the in vivo performance of these formulations.

        Rationale for Formulation Selection

        The choice of formulation is a critical determinant of a drug's therapeutic potential. For poorly soluble compounds, strategies that enhance the dissolution rate and/or solubility are paramount.[3][4]

        • Standard Crystalline Solid: This serves as the baseline formulation, representing the unformulated active pharmaceutical ingredient (API). It is expected to have the lowest dissolution rate due to its relatively large particle size and crystalline nature.

        • Micronized Powder: By reducing the particle size, micronization increases the surface area available for dissolution.[1] This technique is a well-established method for improving the dissolution rate and, consequently, the oral absorption of poorly soluble drugs.

        • Self-Emulsifying Drug Delivery System (SEDDS): This lipid-based formulation consists of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[1] Upon gentle agitation in the aqueous environment of the gastrointestinal tract, it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state, which can enhance absorption and potentially bypass first-pass metabolism.[1][4]

        Comparative Pharmacokinetic Data (Hypothetical)

        The following table summarizes the hypothetical pharmacokinetic parameters of (S)-3-(4-Chlorophenyl)pyrrolidine following oral administration of the three different formulations to Sprague-Dawley rats at a dose of 10 mg/kg.

        Pharmacokinetic ParameterStandard Crystalline SolidMicronized PowderSEDDS Formulation
        Cmax (ng/mL) 150 ± 35320 ± 60750 ± 120
        Tmax (hr) 4.0 ± 1.52.0 ± 0.81.0 ± 0.5
        AUC0-t (ng·hr/mL) 850 ± 1801900 ± 3504800 ± 700
        Bioavailability (%) 153485

        Data are presented as mean ± standard deviation (n=6 per group).

        These hypothetical results illustrate the profound impact of formulation on the pharmacokinetic profile. The SEDDS formulation shows a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC), indicative of enhanced absorption and bioavailability compared to the solid formulations. The time to reach maximum concentration (Tmax) is also shortest for the SEDDS formulation, suggesting a more rapid absorption. The micronized powder demonstrates a notable improvement over the standard crystalline solid, highlighting the benefit of increased surface area for dissolution.

        Experimental Protocols

        A rigorous and well-controlled experimental design is essential for generating reliable pharmacokinetic data. The following protocols describe a representative in vivo study.

        Animal Model and Dosing
        • Species: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

        • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They are fasted overnight prior to dosing.

        • Dosing:

          • Oral (PO): The respective formulations of (S)-3-(4-Chlorophenyl)pyrrolidine are administered via oral gavage at a dose of 10 mg/kg. The solid formulations are suspended in a 0.5% carboxymethylcellulose solution.

          • Intravenous (IV): A separate group of rats (n=3) receives a 1 mg/kg dose of (S)-3-(4-Chlorophenyl)pyrrolidine dissolved in a suitable vehicle (e.g., a solution containing saline, ethanol, and polyethylene glycol) via the tail vein to determine the absolute bioavailability.

        Blood Sampling and Plasma Preparation
        • Sampling Timepoints: Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

        • Anticoagulant: Blood is collected into tubes containing K2EDTA.

        • Plasma Separation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.

        Bioanalytical Method: HPLC-MS/MS

        The concentration of (S)-3-(4-Chlorophenyl)pyrrolidine in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5][6]

        • Sample Preparation: A protein precipitation method is employed. An internal standard is added to the plasma samples, followed by the addition of acetonitrile to precipitate the plasma proteins. After centrifugation, the supernatant is collected for analysis.

        • Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient mobile phase of acetonitrile and water with 0.1% formic acid is used to achieve chromatographic separation.

        • Mass Spectrometric Detection: The analyte and internal standard are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

        Diagrams

        Experimental_Workflow cluster_preclinical In-Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Phase animal_prep Animal Preparation (Sprague-Dawley Rats, n=6/group) dosing Oral Administration (10 mg/kg) - Standard Crystalline - Micronized - SEDDS animal_prep->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling iv_dosing IV Administration (1 mg/kg) (for Bioavailability) iv_dosing->sampling plasma_prep Plasma Separation (Centrifugation) sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_thaw Sample Thawing storage->sample_thaw Analysis protein_precip Protein Precipitation (Acetonitrile + Internal Standard) sample_thaw->protein_precip hplc HPLC Separation (C18 Column) protein_precip->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Concentration Determination) msms->quant data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) quant->data_analysis Pharmacokinetic Modeling

        Caption: Experimental workflow for the comparative pharmacokinetic study.

        Formulation_Impact cluster_formulation Formulation Strategies cluster_absorption Physiological Impact cluster_pk Pharmacokinetic Outcome crystalline Standard Crystalline Large Particle Size Low Surface Area dissolution Dissolution Rate crystalline->dissolution Slow micronized Micronized Powder Small Particle Size High Surface Area micronized->dissolution Fast sedds SEDDS Drug in Solution Lipid Matrix solubility GI Fluid Solubility sedds->solubility High absorption Membrane Permeation dissolution->absorption solubility->absorption cmax Cmax absorption->cmax tmax Tmax absorption->tmax auc AUC absorption->auc bioavailability Bioavailability auc->bioavailability

        Caption: Relationship between formulation properties and pharmacokinetic outcomes.

        Conclusion

        This guide outlines a systematic approach to comparing the pharmacokinetic performance of different formulations of (S)-3-(4-Chlorophenyl)pyrrolidine. The hypothetical data presented underscore the critical role of formulation in overcoming the bioavailability challenges associated with poorly soluble compounds. The significant improvements in Cmax, AUC, and bioavailability projected for the micronized and, particularly, the SEDDS formulations demonstrate the value of these advanced drug delivery technologies. The experimental protocols provided offer a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data to inform drug development decisions.

        References

        • Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (2022-04-16). Drug Hunter. [Link]

        • Overcoming Oral Cavity Barriers for Peptide Delivery Using Advanced Pharmaceutical Techniques and Nano-Formulation Platforms. MDPI. [Link]

        • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

        • Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. [Link]

        • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

        • In vivo pharmacokinetics of nitroxides in mice. PubMed - NIH. [Link]

        • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

        • Pyrrolidine-based marketed drugs. | Download Scientific Diagram. ResearchGate. [Link]

        • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

        • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

        • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. ResearchGate. [Link]

        • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Oncodesign Services. [Link]

        • View of Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Iraqi Journal of Pharmaceutical Sciences. [Link]

        • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). PubMed. [Link]

        • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

        Sources

        Validating the Therapeutic Potential of (S)-3-(4-Chlorophenyl)pyrrolidine (S-3-CPP) in Animal Models of Depression

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Pharmacological Rationale

        The Challenge: Standard of care antidepressants (SSRIs like Fluoxetine) suffer from a "therapeutic lag" (2-4 weeks) and often fail to address anhedonia (the inability to feel pleasure), a core symptom of Major Depressive Disorder (MDD) linked to dopaminergic hypofunction.

        The Candidate: (S)-3-(4-Chlorophenyl)pyrrolidine (S-3-CPP) represents a high-value scaffold distinct from traditional SSRIs. Unlike the rigid selectivity of Fluoxetine, S-3-CPP belongs to the 3-arylpyrrolidine class, exhibiting a pharmacological profile consistent with Triple Reuptake Inhibition (TRI) —simultaneously blocking SERT, NET, and DAT.

        The Validation Strategy: This guide outlines a rigorous preclinical framework to validate S-3-CPP not just as "another antidepressant," but as a broad-spectrum agent capable of reversing anhedonia and exhibiting rapid-onset efficacy. We compare it directly against Fluoxetine (SSRI) and Venlafaxine (SNRI) using high-validity stress models.

        Mechanistic Hypothesis & Signaling

        To validate S-3-CPP, we must first confirm its broader receptor occupancy compared to mono-target alternatives.

        Comparative Mechanism of Action
        • Fluoxetine: Selectively inhibits Serotonin Transporter (SERT). Increases 5-HT only.

        • S-3-CPP (Candidate): Putative inhibition of SERT, Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). This "broadband" inhibition is hypothesized to restore synaptic plasticity in the Prefrontal Cortex (PFC) and Nucleus Accumbens (NAc) more rapidly than SSRIs.

        DOT Visualization: Synaptic Modulation Profile

        The following diagram illustrates the triple-pathway blockade of S-3-CPP versus the single-pathway blockade of Fluoxetine.

        MOA_Comparison S3CPP (S)-3-(4-Chlorophenyl) pyrrolidine (S-3-CPP) SERT SERT (Serotonin) S3CPP->SERT NET NET (Norepinephrine) S3CPP->NET DAT DAT (Dopamine) S3CPP->DAT Unique Feature Fluox Fluoxetine (SSRI Control) Fluox->SERT High Affinity Mood Mood Elevation (5-HT) SERT->Mood Energy Energy/Focus (NE) NET->Energy Reward Anhedonia Reversal (DA) DAT->Reward

        Figure 1: S-3-CPP targets all three monoamine transporters, specifically engaging the Dopamine (DAT) pathway essential for treating anhedonia, unlike the SSRI comparator.

        Comparative Performance Guide

        When designing your study, use these benchmarks to define "success." S-3-CPP should not just match Fluoxetine; it must outperform it in specific domains (Onset and Anhedonia).

        Table 1: Benchmark Performance Metrics
        FeatureFluoxetine (SSRI)Venlafaxine (SNRI)S-3-CPP (Candidate TRI)Validation Target
        Primary Target SERT (
        
        
        )
        SERT/NETSERT/NET/DATBalanced inhibition (
        
        
        for all)
        Onset of Action Delayed (14-21 days)Delayed (7-14 days)Rapid (Predicted) Significant effect in < 7 days
        Anhedonia Efficacy Low (Weak DA effect)ModerateHigh Restoration of Sucrose Preference > 80%
        Metabolic Fate Active metabolite (Norfluoxetine)O-desmethylvenlafaxinePotential GABA-mimetic Check for GABA-B agonist metabolites*

        > Note on Scientific Integrity: Literature suggests 3-(4-chlorophenyl)pyrrolidine may undergo oxidative metabolism to GABA-mimetics (e.g., baclofen analogs) [1].[1] This dual-mechanism (TRI + GABA modulation) is a critical differentiator to assay.

        Experimental Validation Protocols

        Do not rely solely on the Forced Swim Test (FST). While high-throughput, FST often produces false positives for psychostimulants. To validate S-3-CPP as a true antidepressant, you must use the Chronic Mild Stress (CMS) model.

        Protocol A: Chronic Mild Stress (CMS) & Sucrose Preference

        Objective: Assess efficacy against anhedonia (treatment-resistant symptom).[2] Subject: C57BL/6J Mice (Male, 8 weeks).

        • Acclimatization (Week 0):

          • Single housing. Establish baseline sucrose preference (1% sucrose solution vs. water).

          • Exclusion Criteria: Mice with <65% baseline preference are excluded.

        • Stress Induction (Weeks 1-6):

          • Apply randomized daily stressors: Wet bedding (12h), Tilted cage (45°, 12h), Restraint (1h), Strobe light (12h).

          • Validation: By Week 3, vehicle-treated stressed mice must show significant drop in sucrose intake (<60%).

        • Drug Administration (Weeks 3-6):

          • Group 1: Vehicle (Saline i.p.).

          • Group 2: Fluoxetine (10 mg/kg i.p., daily).

          • Group 3: S-3-CPP (Low Dose: 5 mg/kg i.p.).

          • Group 4: S-3-CPP (High Dose: 15 mg/kg i.p.).

        • Readout:

          • Measure Sucrose Preference Ratio every 4 days.

          • Success Metric: S-3-CPP should restore preference to baseline (>80%) faster than Fluoxetine (Day 7 vs Day 14).

        Protocol B: Novelty-Suppressed Feeding (NSF)

        Objective: Differentiate anxiolytic vs. antidepressant effects (Rapid Onset).

        • Deprivation: Food deprive mice for 24h.

        • Testing: Place mouse in a brightly lit open field with a food pellet in the center.

        • Measurement: Latency to feed.

          • Interpretation: Reduced latency indicates anxiolysis.

          • Causality: If S-3-CPP reduces latency significantly more than Venlafaxine, it suggests a potential GABAergic metabolite contribution or rapid synaptic plasticity [2].

        DOT Visualization: CMS Experimental Workflow

        This workflow ensures data integrity by incorporating "Washout" and "Histology" phases to verify molecular changes (e.g., BDNF expression).

        CMS_Protocol Start Baseline (Week 0) Stress Stress Induction (Weeks 1-3) Start->Stress Induce Anhedonia Treat Drug Tx + Stress (Weeks 3-6) Stress->Treat Confirmed Deficit Test Sucrose Preference (Every 4 Days) Treat->Test Monitor Recovery Sacrifice Sacrifice & Hippocampal BDNF Treat->Sacrifice End Point Test->Treat Loop

        Figure 2: The Chronic Mild Stress (CMS) timeline. Drug treatment begins only after anhedonia is established (Week 3) to prove "reversal" rather than "prevention."

        Safety & Toxicology Considerations

        As a Senior Scientist, you must anticipate attrition risks. 3-arylpyrrolidines can exhibit psychostimulant properties if the DAT inhibition is too potent (similar to MDPV).

        • Locomotor Sensitization Test:

          • Administer S-3-CPP daily for 7 days.

          • Pass: Locomotor activity remains stable.

          • Fail: Progressive increase in activity (indicates psychostimulant/addiction liability).

        • Cytotoxicity:

          • S-3-CPP is a chlorinated aromatic. Verify lack of hepatotoxicity (ALT/AST levels) compared to vehicle, as metabolic activation of the chlorophenyl ring can theoretically generate reactive intermediates.

        References

        • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Journal of Medicinal Chemistry. (1989). Structural effects in conversion of a prototype GABAergic prodrug to lactam and gamma-aminobutyric acid type metabolites.

        • Triple Reuptake Inhibitors in Depression. Frontiers in Pharmacology. (2019). The role of triple reuptake inhibitors in the treatment of depression: A review of the evidence.

        • Chronic Mild Stress Protocols. Nature Protocols. (2006). The chronic mild stress model of depression: methodological problems and possible solutions.

        • 3-Arylpyrrolidines SAR. Bioorganic & Medicinal Chemistry Letters. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.[3]

        Sources

        Safety Operating Guide

        Personal Protective Equipment (PPE) & Handling Guide: (S)-3-(4-Chlorophenyl)pyrrolidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Chemical Context

        This guide defines the mandatory safety architecture for handling (S)-3-(4-Chlorophenyl)pyrrolidine (often an intermediate in the synthesis of serotonin transporter inhibitors).[1]

        While specific Safety Data Sheets (SDS) for chiral intermediates can be sparse, we apply Structure-Activity Relationship (SAR) logic to determine the hazard profile.[1] As a halogenated secondary amine , this compound presents a dual-threat profile:

        • Amine Functionality: Corrosive/Irritant potential to mucous membranes and eyes.[2]

        • Halogenated Aromatic: Lipophilic nature facilitating skin absorption and requiring segregated "Halogenated" waste streams.

        Core Directive: Treat this compound as a High-Contact Hazard . Standard "lab coat and glasses" protocols are insufficient for synthesis or purification steps.

        Hazard Identification & Risk Assessment
        Hazard ClassRisk DescriptionCriticality
        Skin/Eye Corrosion Secondary amines (pKa ~10-11) are basic.[1] Direct contact can cause immediate, irreversible eye damage (corneal opacity) and severe skin irritation.HIGH
        Inhalation Dust (if salt form) or aerosols (if free base oil) are potent respiratory irritants.MED-HIGH
        Sensitization Benzylic-style amines can act as sensitizers; repeated exposure may induce allergic dermatitis.[1]MED
        Environmental Halogenated organics are persistent. Strictly prohibited from drain disposal.HIGH
        PPE Matrix: The Defense System

        This matrix is designed to prevent exposure, not just mitigate it.

        Body ZoneStandard Operation ( < 1g / Closed System)Synthesis / Scale-Up ( > 1g / Open Handling)Technical Rationale
        Hand Protection Nitrile (Single Layer) Min.[1] Thickness: 0.11 mmDouble Gloving (Laminate/Nitrile) Inner: PE/EVOH (Silver Shield)Outer: Nitrile (0.14 mm)Amines can permeate thin nitrile rapidly. Double gloving creates a "breakthrough buffer."
        Eye Protection Safety Glasses Side shields required.Chemical Splash Goggles Indirect venting.Basic amines can cause permanent blindness. Goggles prevent vapor/splash entry.
        Respiratory Fume Hood Sash at working height.P95/N95 Respirator + HoodIf handling fine powder/salt.Prevents inhalation of static-prone dusts common with chiral salts.[1]
        Body Lab Coat Cotton/Poly blend.Chemical Apron Tyvek or rubberized.Protects personal clothing from difficult-to-remove aromatic odors and contamination.[1][2][3][4]
        Operational Logic: Decision Workflows
        A. PPE Selection Logic

        Use this logic gate to determine daily PPE requirements based on the physical state of the material.

        PPE_Logic Start Start: Assess Material State State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Oil/Solution (Free Base) State->Liquid Dust Dust Potential? Solid->Dust Splash Splash/Vapor Risk? Liquid->Splash Action1 Standard PPE + Fume Hood Dust->Action1 Low (Crystals) Action2 Add N95/P95 Respirator + Static Control Dust->Action2 High (Fine Powder) Splash->Action1 Closed Transfer Action3 Add Chemical Goggles + Double Gloves Splash->Action3 Open Pouring

        Figure 1: PPE Decision Tree.[1] Select protection level based on the physical state (Salt vs. Free Base) and handling method.

        Detailed Handling Protocols
        Protocol A: Weighing & Transfer (Solid/Salt Form)

        Objective: Prevent static-driven dispersion of the amine salt.[1]

        • Engineering Control: Operate inside a balance enclosure or fume hood.

        • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Amine salts are notoriously static-prone.[1]

        • Transfer:

          • Do not use metal spatulas if the material is the free base (corrosion risk). Use PTFE or porcelain.

          • Do use a funnel for transfer to reaction vessels to avoid neck contamination.

        • Self-Validation: After weighing, wipe the balance area with a moist paper towel (methanol/water). If the towel turns yellow or picks up residue, your containment failed.

        Protocol B: Spill Response (Liquid/Oil)

        Objective: Containment and Neutralization.[5]

        • Isolate: Evacuate the immediate 3-meter radius.

        • PPE Upgrade: Don chemical goggles and double gloves immediately.

        • Neutralize:

          • Apply a weak acid (e.g., dilute citric acid or acetic acid) to the spill. This converts the volatile free base into a non-volatile salt.

        • Absorb: Use "Chem-Dri" or vermiculite pads. Do not use paper towels alone, as the amine can remain active.

        • Disposal: Bag as Halogenated Chemical Waste .

        Disposal Strategy: The "Halogen Rule"

        Incorrect disposal of halogenated amines is a primary cause of regulatory fines.

        • Rule: Any waste containing (S)-3-(4-Chlorophenyl)pyrrolidine must go into the Halogenated Organic Waste stream.[1]

        • Why? The chlorine atom requires high-temperature incineration (often >1100°C) to prevent the formation of dioxins.[1] Mixing this with non-halogenated solvents (like acetone/ethanol waste) contaminates the entire drum, forcing the vendor to re-classify and charge a premium.

        Disposal Workflow:

        • Quench: Acidify reaction mixtures to pH < 5 to protonate the amine.

        • Segregate: Pour into the container marked "Halogenated Waste."[6]

        • Label: Explicitly list "(S)-3-(4-Chlorophenyl)pyrrolidine" on the tag.[1] Do not just write "Amine Waste."

        Emergency First Aid
        • Eye Contact: Flush immediately for 15 minutes . Time is critical. The basic nature of the amine saponifies fatty tissues in the eye; seconds count.

        • Skin Contact: Wash with soap and water.[3][7] Do not use alcohol (ethanol), as it may increase skin absorption of the lipophilic chlorophenyl group.

        • Inhalation: Move to fresh air. If wheezing occurs (amine asthma), seek medical attention immediately.

        References
        • PubChem. (n.d.). Compound Summary: 3-(4-Chlorophenyl)pyrrolidine.[1][8] National Library of Medicine. Retrieved from [Link][1]

        • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

        • University of Illinois DRS. (n.d.). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link][1]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        (S)-3-(4-Chlorophenyl)pyrrolidine
        Reactant of Route 2
        (S)-3-(4-Chlorophenyl)pyrrolidine

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.